2-Aminothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIPHJJURHTUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Record name | 2-AMINOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | aminothiazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aminothiazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146614-45-1, Array | |
| Record name | Poly(2-aminothiazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146614-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminothiazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024508 | |
| Record name | 2-Aminothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |
| Record name | 2-AMINOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | 2-AMINOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2-AMINOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
96-50-4 | |
| Record name | 2-AMINOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminothiazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | aminothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aminothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8WKN668K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194 °F (NTP, 1992) | |
| Record name | 2-AMINOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with researchers continually seeking molecular frameworks that can serve as a foundation for the development of new drugs. Among these, "privileged structures" have emerged as a particularly fruitful concept. These are molecular scaffolds that demonstrate the ability to bind to a variety of biological targets with high affinity, making them versatile starting points for drug discovery. This in-depth guide explores the 2-aminothiazole scaffold, a paramount example of a privileged structure, detailing its synthesis, diverse biological activities, and its role in the development of clinically significant pharmaceuticals.
The Concept of Privileged Structures
The term "privileged structure" was first introduced to describe molecular frameworks that are capable of providing ligands for more than one type of receptor.[1][2] These scaffolds are not merely passive skeletons; they often possess inherent drug-like properties, such as good pharmacokinetic profiles and metabolic stability.[3][4] The utility of privileged structures lies in their ability to be readily functionalized, allowing for the creation of libraries of compounds that can be screened against a wide array of biological targets.[1][5] This approach has proven to be more efficient than traditional high-throughput screening of random compound collections.[3]
This compound: A Quintessential Privileged Scaffold
The this compound core is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an exocyclic amine group at the second position.[6] This seemingly simple structure is a recurring motif in a multitude of biologically active compounds, including approved drugs such as the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam.[6][7] Its prevalence in successful therapeutics underscores its status as a privileged scaffold.[8][9]
The versatility of the this compound moiety stems from several key features:
-
Hydrogen Bonding Capacity: The nitrogen atoms in the ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Aromaticity: The aromatic nature of the thiazole ring contributes to its stability and allows for π-π stacking interactions with protein residues.
-
Synthetic Accessibility: The this compound core can be readily synthesized through well-established chemical reactions, most notably the Hantzsch thiazole synthesis.[7][8] This allows for the facile generation of diverse derivatives for structure-activity relationship (SAR) studies.[10]
Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives.[7]
Caption: Hantzsch synthesis of 2-aminothiazoles.
Modern variations of this method offer one-pot procedures and the use of greener catalysts to improve efficiency and sustainability.[11] Other synthetic strategies have also been developed to access novel this compound derivatives with diverse substitution patterns.[10][12]
A Broad Spectrum of Biological Activities
The privileged nature of the this compound scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. These compounds have shown promise in numerous therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[13]
Anticancer Activity
The this compound moiety is a key component of several potent anticancer agents.[8][9][14] A notable example is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[15][16][17] Another clinically approved drug, Alpelisib , is a PI3Kα inhibitor containing a this compound core and is used to treat certain types of breast cancer.[8][9]
Derivatives of this compound have been shown to inhibit a variety of other kinases implicated in cancer, such as Aurora kinases and protein kinase CK2.[18][19] The ability of the this compound scaffold to interact with the ATP-binding site of kinases is a key factor in its success in this therapeutic area.[20]
Caption: Mechanism of action of Dasatinib.
Antimicrobial Activity
The this compound scaffold has also been extensively investigated for its antimicrobial properties.[5][21][22] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The mechanism of antimicrobial action can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.
Anti-inflammatory Activity
Several this compound derivatives have exhibited potent anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX-1 and COX-2) and phosphodiesterase type 5 (PDE5).[23] This highlights the scaffold's potential in the development of treatments for inflammatory conditions.
Neuroprotective Activity
Emerging research has pointed to the potential of this compound derivatives as neuroprotective agents.[24][25] Some compounds have shown the ability to protect neurons from toxicity in models of Alzheimer's disease and other neurodegenerative disorders.[25][26] This opens up new avenues for the application of this versatile scaffold.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Dasatinib | Src/Abl Kinase | K562 (CML) | <0.001 | [8] |
| Alpelisib | PI3Kα | - | 0.005 | [8] |
| Compound 20 | - | H1299 (Lung Cancer) | 4.89 | [8] |
| Compound 20 | - | SHG-44 (Glioma) | 4.03 | [8] |
| Compound 21 | - | K563 (Leukemia) | 16.3 | [8] |
| S3c | - | A2780 (Ovarian Cancer) | 15.57 | [27] |
| S3c | - | A2780CISR (Cisplatin-resistant) | 11.52 | [27] |
| CAM4712 | CK2α | - | 7 | [19] |
| Compound 27 | CK2α | 786-O (Renal Carcinoma) | 5 | [19] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [5] |
| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus | 2-16 | [5] |
| Compound 8 | Enterobacter cloacae | - | [21] |
| Compound 1 | Aspergillus versicolor | 0.006-0.022 | [21] |
| Compound 1 | Aspergillus ochraceus | 0.006-0.022 | [21] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 23a | PDE5 | 100% inhibition at 10 µM | [23] |
| Compound 23c | PDE5 | 100% inhibition at 10 µM | [23] |
| Various Derivatives | COX-1 | 1.00 - 6.34 | [23] |
| Various Derivatives | COX-2 | 0.09 - 0.71 | [23] |
Experimental Protocols
General Procedure for the Hantzsch Synthesis of 2-Aminothiazoles
The following is a representative protocol for the Hantzsch synthesis, which can be adapted for the synthesis of various this compound derivatives.
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea or substituted thiourea (1.1 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80°C) for a specified time (e.g., 25 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a solution of sodium bicarbonate.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Assay buffer
-
Detection reagent (e.g., antibody for phosphorylated substrate, or luminescence-based ATP detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Growth medium (e.g., nutrient agar, Sabouraud-Dextrose agar)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well microplate.
-
Inoculate each well with the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified time (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its remarkable versatility, synthetic tractability, and presence in numerous clinically successful drugs are a testament to its importance. The broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, ensures that the this compound core will remain a focal point of drug discovery efforts for the foreseeable future. As our understanding of disease biology deepens, the rational design of novel this compound derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.
References
- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design and synthesis of this compound based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and biological evaluation of new this compound scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 24. jocpr.com [jocpr.com]
- 25. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Studies on cerebral protective agents. VIII. Synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Researchers
An in-depth exploration of the pharmacological potential of 2-aminothiazole derivatives, detailing their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.
The this compound scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] This privileged structure is a key component in several clinically approved drugs and continues to be a fertile ground for the discovery of novel therapeutic agents.[2][4] Derivatives of this compound have demonstrated potent anticancer, antimicrobial, and anti-inflammatory effects, making them a subject of intense research and development.[5][6][7] This technical guide delves into the core biological activities of these compounds, presenting key data, experimental methodologies, and mechanistic insights to aid in their further exploration and application.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][8] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and proteins that are critical for cancer cell survival and proliferation.
A notable feature of many this compound-based anticancer agents is their ability to act as kinase inhibitors.[4] They have been shown to target a variety of kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Aurora kinases.[4][9] Furthermore, some derivatives interfere with microtubule dynamics by targeting the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[2] Modulation of histone acetylation through the inhibition of histone acetyltransferases (HATs) and histone deacetylases (HDACs) is another mechanism by which these compounds exert their anticancer effects.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H1299 (Lung) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | |
| 2 | HeLa (Cervical) | 1.6 | [1] |
| A549 (Lung) | >10 | [1] | |
| 3 | HT29 (Colon) | 0.63 | [1] |
| Karpas299 (Lymphoma) | 13.87 | [1] | |
| 4 | K562 (Leukemia) | 16.3 | [1] |
| 5 | HS 578T (Breast) | 0.8 | [5] |
| 6 | HCT116 (Colon) | 6.43 | [4] |
| A549 (Lung) | 9.62 | [4] | |
| A375 (Melanoma) | 8.07 | [4] | |
| 7 | U87 (Glioblastoma) | 1.4 | [10] |
| 8 | H1299 (Lung) | 15.8 | [11] |
| SHG-44 (Glioma) | 20.1 | [11] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. This compound derivatives have demonstrated significant potential in this area, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
The antimicrobial mechanism of action for some this compound derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has been identified as a potential target.[12] In fungi, inhibition of cytochrome P450 51 (CYP51), an enzyme essential for ergosterol biosynthesis, is a proposed mechanism of action.[12]
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected this compound derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 9 | Staphylococcus aureus | 4 | [5] |
| Escherichia coli | 8 | [5] | |
| 10 | Staphylococcus aureus | 4-16 | [6] |
| Staphylococcus epidermidis | 4-16 | [6] | |
| 11 | Mycobacterium tuberculosis H37Ra | 3.13 | [13] |
| 12 | Bacillus subtilis | Zone of Inhibition (mm) at 100µg/ml: 20 | [14] |
| Escherichia coli | Zone of Inhibition (mm) at 100µg/ml: 18 | [14] | |
| Candida albicans | Zone of Inhibition (mm) at 100µg/ml: 19 | [14] | |
| Aspergillus niger | Zone of Inhibition (mm) at 100µg/ml: 21 | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Certain this compound derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[7] One of the main targets identified is 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.[7] By inhibiting 5-LOX, these compounds can effectively reduce the inflammatory response.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of a selected this compound derivative, with data presented as an IC50 value.
| Compound ID | Target | IC50 (µM) | Reference |
| 13 | 5-Lipoxygenase (5-LOX) | 0.9 | [7] |
Key Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide methodologies for the key assays used to evaluate the biological activities of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19]
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19] Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key signaling pathways and experimental workflows associated with these compounds.
References
- 1. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of this compound with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing both nitrogen and sulfur, serves as a crucial pharmacophore in a variety of approved therapeutic agents. Its ability to engage in a range of interactions with biological targets has led to its incorporation into drugs spanning diverse therapeutic areas, from oncology to anti-infectives and anti-inflammatory agents. This technical guide provides a comprehensive overview of the this compound core in several key approved drugs, detailing their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for their characterization.
Approved Drugs Featuring the this compound Core
This guide focuses on five notable approved drugs that contain the this compound core structure:
-
Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
-
Alpelisib: A first-in-class oral phosphatidylinositol 3-kinase (PI3K) alpha-specific inhibitor for the treatment of certain types of breast cancer.
-
Famotidine: A selective histamine H2 receptor antagonist widely used to decrease stomach acid production in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).
-
Cefdinir: A third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2), used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.
Mechanisms of Action and Signaling Pathways
The this compound core in these drugs plays a pivotal role in their interaction with their respective biological targets. The following sections detail the mechanism of action and the associated signaling pathways for each drug.
Dasatinib: Multi-Kinase Inhibition
Dasatinib functions as a potent inhibitor of multiple tyrosine kinases, with its primary targets being the Bcr-Abl fusion protein and Src family kinases.[1][2] In chronic myeloid leukemia, the Bcr-Abl kinase is constitutively active, driving uncontrolled cell proliferation and survival.[2] Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and thereby blocking downstream signaling pathways that lead to leukemogenesis.[1] Its ability to inhibit both the active and inactive conformations of the Abl kinase domain contributes to its efficacy against imatinib-resistant mutations.[1]
Alpelisib: PI3Kα-Specific Inhibition
Alpelisib is a selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[3][4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] In certain cancers, mutations in the PIK3CA gene lead to the constitutive activation of the PI3Kα isoform, driving tumorigenesis.[3] Alpelisib binds to and inhibits the mutated p110α subunit, thereby blocking the downstream signaling cascade and suppressing tumor growth.[3][4]
Famotidine: Histamine H2 Receptor Antagonism
Famotidine acts as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6] Histamine, released from enterochromaffin-like (ECL) cells, normally binds to these H2 receptors, stimulating the production of gastric acid via the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] By blocking the binding of histamine, famotidine effectively reduces both the volume and the acidity of gastric secretions.[6]
Cefdinir: Inhibition of Bacterial Cell Wall Synthesis
Cefdinir, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[8] This disruption of the cell wall structure leads to cell lysis and bacterial death. Cefdinir's stability in the presence of many beta-lactamase enzymes contributes to its broad spectrum of activity.[8]
Meloxicam: Preferential COX-2 Inhibition
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins.[9] Meloxicam shows a preferential inhibition of COX-2 over COX-1, which is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9][11]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the selected this compound-containing drugs. These values are essential for understanding their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency and Selectivity
| Drug | Target(s) | Assay Type | IC50 / Ki / MIC | Cell Line / System | Reference |
| Dasatinib | Bcr-Abl, Src family kinases | Kinase Assay | IC50: <1 nM (Abl), 0.8 nM (Src) | Cell-free | [12] |
| Various cancer cell lines | Cell Viability (MTS) | IC50: 2.2 nM - 4000 nM | SK-BR-3, MDA-MB-231, MCF-7, etc. | [13] | |
| Alpelisib | PI3Kα | Kinase Assay | IC50 is 50x lower for α vs β, δ, γ | Preclinical data | [14] |
| Famotidine | Histamine H2 Receptor | Radioligand Binding | Kd: 14 nM | - | |
| Histamine H2 Receptor | Functional Assay | IC50: 33 nM | - | ||
| Cefdinir | Various Bacteria | Broth Microdilution | MIC Breakpoint (S. pneumoniae): 0.5 mcg/mL | S. pneumoniae | [15] |
| MIC Breakpoint (Staphylococcus spp.): 1 mcg/mL | Staphylococcus spp. | [15] | |||
| MIC Breakpoint (Haemophilus spp.): 1 mcg/mL | Haemophilus spp. | [15] | |||
| Meloxicam | COX-1 | Human Whole Blood Assay | IC50: 37 µM | Human Monocytes | [15] |
| COX-2 | Human Whole Blood Assay | IC50: 6.1 µM | Human Monocytes | [15] | |
| COX-1 | Human Articular Chondrocytes | IC50: 36.6 µM | Human Articular Chondrocytes | [16] | |
| COX-2 | Human Articular Chondrocytes | IC50: 4.7 µM | Human Articular Chondrocytes | [16] |
Table 2: Pharmacokinetic Parameters in Humans
| Drug | Bioavailability | Tmax (hours) | Half-life (t½) (hours) | Protein Binding | Primary Route of Elimination | Reference |
| Dasatinib | - | - | 3-5 | >90% | Fecal | [17] |
| Alpelisib | >50% | 2 | 13.7 | 89% | Fecal (81%), Renal (14%) | [18] |
| Famotidine | 40-45% | 1-3 | 2.5-3.5 | 15-20% | Renal (65-70% unchanged) | [4][11] |
| Cefdinir | 16-25% | 2-4 | 1.7 | 60-70% | Renal | [6] |
| Meloxicam | 89% | 5-6 | ~20 | >99.5% | Hepatic metabolism, then renal and fecal excretion | [3] |
Experimental Methodologies
The characterization of these drugs involves a range of in vitro and in vivo experimental protocols. Below are generalized workflows for key assays.
In Vitro Kinase Inhibition Assay (e.g., for Dasatinib, Alpelisib)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Cell Viability (MTS/MTT) Assay (e.g., for Dasatinib, Alpelisib)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Minimum Inhibitory Concentration (MIC) Assay (e.g., for Cefdinir)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Human Whole Blood Assay for COX Inhibition (e.g., for Meloxicam)
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. hhs.texas.gov [hhs.texas.gov]
- 9. benchchem.com [benchchem.com]
- 10. medisearch.io [medisearch.io]
- 11. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Cefdinir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 18. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, contributing to potent and selective pharmacological activities.[1] However, the journey from a promising hit compound to a successful drug is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of substituted 2-aminothiazoles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows. By understanding how substituents on the this compound ring influence its physicochemical characteristics, researchers can make more informed decisions in the design and optimization of novel therapeutics.
Data Presentation: Physicochemical Properties of Substituted 2-Aminothiazoles
The following tables summarize key physicochemical data for a range of substituted this compound derivatives. These values are crucial for predicting the behavior of these compounds in biological systems and for guiding lead optimization efforts.
Table 1: Acidity Constants (pKa) of 5-Substituted 2-Aminothiazoles
| Substituent (at position 5) | pKa |
| H | 5.36[2] |
| NO₂ | 2.45 |
| CN | 3.10 |
| SO₂CH₃ | 3.45 |
| Cl | 4.20 |
| Br | 4.25 |
| CH₃ | 5.50 |
| OCH₃ | 5.80 |
Note: Data for substituted compounds other than H are illustrative and based on the trend that electron-withdrawing groups decrease pKa and electron-donating groups increase it.
Table 2: Lipophilicity (log k'w and RM0) of Substituted 2-Aminothiazol-4(5H)-ones
| Compound | Substituent at C2 | Substituent at C5 | log k'w | RM0 |
| 1 | Isopropylamino | Methyl | 1.34 | 0.94 |
| 2 | Ethylamino | Methyl | 1.45 | 1.05 |
| 3 | Propylamino | Methyl | 1.78 | 1.32 |
| 4 | Butylamino | Methyl | 2.15 | 1.65 |
| 5 | Isopropylamino | Ethyl | 1.68 | 1.23 |
| 6 | Isopropylamino | Propyl | 2.01 | 1.51 |
| 7 | Isopropylamino | Butyl | 2.38 | 1.84 |
Data extracted from a study on 2-aminothiazol-4(5H)-one derivatives. log k'w is the logarithm of the retention factor extrapolated to 100% aqueous mobile phase in RP-HPLC. RM0 is the RM value extrapolated to 100% aqueous mobile phase in RP-TLC.
Table 3: Aqueous Solubility of Selected this compound Derivatives
| Compound | Structure | Aqueous Solubility (µM) | Method |
| This compound | Unsubstituted | ~1000 g/L (freely soluble)[3][4] | - |
| N-phenyl-4-phenyl-2-aminothiazole | Phenyl at N2, Phenyl at C4 | Low | Qualitative |
| 2-amino-4-(p-tolyl)thiazole | p-tolyl at C4 | Sparingly soluble | Qualitative |
| Derivative 7n (antimycobacterial) | Complex substitution | - | Not specified |
Table 4: Melting Points of Various Substituted 2-Aminothiazoles
| Compound | Substituents | Melting Point (°C) |
| This compound | Unsubstituted | 91-93[2] |
| N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine | N-methyl, 4-(3-(CF₃)phenyl) | 232 |
| N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)cyclopropanecarboxamide | N-methyl, N-cyclopropanecarboxamido, 4-(3-(CF₃)phenyl) | 275-277 |
| N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | N-((6-chloropyridin-3-yl)methyl), 4-(3-(CF₃)phenyl) | 176 |
| 2-Amino-4-(2'-bromophenyl)-thiazole | 4-(2-bromophenyl) | 123[5] |
| 2-amino-thiazole-4-carboxylic acid methyl ester | 4-methoxycarbonyl | 160-164 |
Data compiled from various synthetic chemistry publications.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality physicochemical data. The following sections provide methodologies for the determination of pKa, logP, and kinetic solubility, adapted from established literature procedures.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The pKa of an ionizable compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The absorbance of the acidic and basic forms of the molecule will differ, and the pKa corresponds to the pH at which the concentrations of the two forms are equal.
Materials:
-
Substituted this compound compound
-
Dimethyl sulfoxide (DMSO)
-
A series of aqueous buffers with known pH values covering a range of at least 2 pH units above and below the expected pKa (e.g., citrate, phosphate, borate buffers)
-
UV-Vis spectrophotometer with a 96-well plate reader
-
96-well UV-transparent microplates
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering the desired pH range. Verify the pH of each buffer using a calibrated pH meter.
-
Sample Preparation in Microplate:
-
To each well of a 96-well plate, add a specific volume of a different pH buffer (e.g., 198 µL).
-
Add a small volume of the compound's DMSO stock solution (e.g., 2 µL) to each well to achieve a final concentration in the µM range. Ensure the final DMSO concentration is low (≤1%) to avoid significant solvent effects.
-
Include wells with buffer and DMSO only as blanks.
-
-
UV-Vis Measurement:
-
Shake the plate briefly to ensure thorough mixing.
-
Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using the spectrophotometer.
-
-
Data Analysis:
-
Subtract the blank absorbance from the sample absorbance at each pH.
-
Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated forms.
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the inflection point, which corresponds to the pKa.
-
Determination of logP by the Shake-Flask Method
Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and most direct way to measure logP.
Materials:
-
Substituted this compound compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (usually the one in which it is more soluble). The initial concentration should be high enough for accurate quantification in both phases.
-
Partitioning:
-
In a glass vial, combine known volumes of the n-octanol and aqueous phases (e.g., 1:1 ratio).
-
Add a small aliquot of the compound stock solution.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding contamination from the other phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) with a pre-established calibration curve.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Kinetic Solubility
Principle: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. This high-throughput method is commonly used in early drug discovery to assess the potential for solubility issues.
Materials:
-
Substituted this compound compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates
-
Plate shaker
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Compound Precipitation:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This creates a supersaturated solution and induces precipitation.
-
Include appropriate controls, such as a compound with known high and low solubility.
-
-
Equilibration: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow the system to reach a pseudo-equilibrium.
-
Separation of Undissolved Compound: Place the assay plate on top of a 96-well filter plate and centrifuge to filter out any precipitated compound into a collection plate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS) against a calibration curve prepared in a mixture of the aqueous buffer and DMSO that mimics the final assay conditions.
-
Result Reporting: The kinetic solubility is reported as the concentration of the compound in the filtrate (e.g., in µM or µg/mL).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological relevance of substituted 2-aminothiazoles.
Hantzsch Thiazole Synthesis Workflow
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the this compound core. It involves the condensation of an α-haloketone with a thiourea derivative.
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Signaling Pathways Modulated by this compound Derivatives
Substituted 2-aminothiazoles have been shown to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams depict simplified versions of the Wnt, NF-κB, and Akt signaling pathways, highlighting potential points of intervention for this compound-based inhibitors.
Wnt Signaling Pathway
Caption: Inhibition of the Wnt signaling pathway by a this compound derivative.
NF-κB Signaling Pathway
References
A Historical Perspective of 2-Aminothiazole in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a simple synthetic building block to a privileged scaffold in a multitude of approved drugs is a testament to its remarkable chemical versatility and broad pharmacological activity. This technical guide provides a comprehensive historical perspective on the role of this compound in drug discovery, detailing its synthesis, key derivatives, mechanisms of action, and its evolution as a critical pharmacophore.
Early Discovery and the Dawn of the Sulfa Drug Era
The story of this compound in medicine is inextricably linked to the advent of sulfonamide antibiotics. Following the discovery of the antibacterial properties of Prontosil in the 1930s, a wave of research into related sulfonamide derivatives ensued. This led to the synthesis of Sulfathiazole in 1939, a pivotal moment that solidified the therapeutic potential of the this compound scaffold.[1] Sulfathiazole, a condensation product of this compound and p-acetylaminobenzenesulfonyl chloride, exhibited potent antibacterial activity and became a frontline treatment for various bacterial infections prior to the widespread availability of penicillin.[1][2]
The primary mechanism of action of sulfathiazole is the competitive inhibition of dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydrofolic acid, a precursor for essential components like purines and thymidine, thereby halting bacterial growth and replication.[1][3] This selective toxicity, targeting a pathway absent in humans who obtain folic acid from their diet, was a landmark in the development of targeted antimicrobial therapy.
Chemical Synthesis: The Hantzsch Synthesis and its Variations
The most fundamental and widely employed method for the synthesis of the this compound core is the Hantzsch thiazole synthesis , first reported in 1887.[5][6] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[6]
Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, accommodate a wider range of substrates, and create diverse libraries of this compound derivatives for high-throughput screening.
Experimental Protocols
General Procedure for Hantzsch this compound Synthesis:
A mixture of an α-haloketone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent such as ethanol or isopropanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
Historical Synthesis of Sulfathiazole:
The industrial synthesis of sulfathiazole historically involved a multi-step process. A common pathway included the reaction of this compound with p-acetylaminobenzenesulfonyl chloride in the presence of a base like pyridine, followed by the hydrolysis of the acetyl protecting group to yield sulfathiazole.[7]
The Modern Era: this compound as a Privileged Scaffold in Targeted Therapies
While the use of sulfathiazole has diminished due to the emergence of more potent antibiotics and bacterial resistance, the this compound scaffold has experienced a renaissance in modern drug discovery.[8] It is now recognized as a "privileged structure," a molecular framework that is able to bind to multiple, unrelated classes of protein targets with high affinity.[9][10] This has led to its incorporation into a wide array of drugs targeting various diseases, most notably cancer.
Two prominent examples of modern drugs featuring the this compound moiety are the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .
Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[11][12][13] The this compound core of dasatinib plays a crucial role in its binding to the ATP-binding pocket of these kinases, inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 3. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
2-Aminothiazole: A Privileged Pharmacophore for Kinase Inhibitors - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of kinase active sites has cemented its status as a highly successful pharmacophore in the design of kinase inhibitors.[2] This guide provides a comprehensive technical overview of the this compound core, its application in the development of kinase inhibitors, detailed experimental protocols for their evaluation, and a summary of their structure-activity relationships against various kinase targets. The most prominent example of a clinically successful drug featuring this scaffold is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]
The this compound Pharmacophore: A Structural Perspective
The inhibitory activity of this compound-based compounds often stems from their ability to act as ATP-competitive inhibitors. The core structure serves as a crucial hinge-binding motif, mimicking the adenine region of ATP.[2] The nitrogen atoms of the thiazole ring and the exocyclic amino group are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for potent inhibition.[3][4] Substitutions at the 2-amino position and other positions on the thiazole ring are pivotal for achieving high-affinity binding to the ATP pocket and for determining selectivity against different kinases.[2][5]
Key Kinase Targets and Signaling Pathways
This compound-based inhibitors have demonstrated activity against a wide array of protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the causative agent of CML.[6] It drives tumor cell proliferation and survival through the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[7][8] this compound inhibitors, such as Dasatinib, are potent inhibitors of BCR-ABL, blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[1]
Src Family Kinase (SFK) Signaling
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and adhesion.[9][10] Overexpression and activation of Src are common in many solid tumors. This compound derivatives can effectively inhibit Src kinase activity, thereby disrupting these key cellular processes that contribute to tumorigenesis.[2]
VEGFR Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[11] Tumor growth is highly dependent on angiogenesis for the supply of nutrients and oxygen.[3] this compound-based compounds have been developed as potent inhibitors of VEGFRs, thereby suppressing tumor-induced angiogenesis.[12]
Aurora Kinase Signaling in Cell Cycle Control
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[13] Their overexpression is frequently observed in various cancers, leading to chromosomal instability. This compound derivatives have been identified as potent inhibitors of Aurora kinases, inducing cell cycle arrest and apoptosis in cancer cells.[14][15]
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinases. This data highlights the structure-activity relationships and the potential for developing selective or multi-targeted inhibitors.
Table 1: Inhibition of Src Family Kinases by this compound Derivatives
| Compound ID | R1 | R2 | Src IC50 (nM) | Lck IC50 (nM) | Reference |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | H | 0.55 | 0.2 | [16] |
| 1 | H | H | >10000 | 6600 | [3] |
| 2 | 2-Cl, 6-Me-phenyl | H | 1.1 | 1.6 | [3] |
| 3 | 2-Me, 6-Cl-phenyl | H | 0.8 | 1.1 | [3] |
Table 2: Inhibition of Aurora Kinases by this compound Derivatives
| Compound ID | R Group | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |
| 7h | H | 110 | 180 | [17] |
| 11 | 4-Cl | 23 | 42 | [17] |
| 13 | 4-OMe | 17 | 25 | [17] |
| 18 | 4-morpholino | 8.0 | 9.2 | [17] |
Table 3: Inhibition of VEGFR-2 by this compound Derivatives
| Compound ID | Substituents | VEGFR-2 IC50 (µM) | Reference |
| 9 | N-acetyl | 0.40 | [12] |
| 10b | Varies | 0.19 | [18] |
| 11 | Varies | 0.19 | [18] |
Table 4: Inhibition of EGFR by this compound Derivatives
| Compound ID | Modifications | EGFR % Inhibition @ 10 µM | Reference |
| 1 | Benzothiazole derivative | 70.58 | [19] |
| 5i | Hydrazinothiazole derivative | Submicromolar activity | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound-based kinase inhibitors.
Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the this compound core.[21]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thiourea
-
Ethanol or other suitable solvent
-
Sodium carbonate solution
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of sodium carbonate to neutralize the hydrohalic acid formed and to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in solution after a kinase reaction. The amount of ATP is detected via a luciferase-based reaction, where the light output is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and test compound. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of a this compound derivative to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specific duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with a primary antibody against the total (non-phosphorylated) form of the target protein.
-
Data Analysis: Quantify the band intensities using densitometry software. The inhibition of phosphorylation is determined by the decrease in the ratio of the phosphorylated protein to the total protein.
Conclusion
The this compound scaffold is a versatile and highly effective pharmacophore for the development of kinase inhibitors. Its favorable structural features allow for potent and selective inhibition of a wide range of kinases implicated in various diseases, most notably cancer. The continued exploration of structure-activity relationships and the application of robust experimental protocols for synthesis and evaluation will undoubtedly lead to the discovery of novel this compound-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 16. This compound as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. chemhelpasap.com [chemhelpasap.com]
Exploring the Chemical Space of 2-Aminothiazole Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the chemical space of this compound analogues, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological activities, with a focus on anticancer and antimicrobial applications.
The this compound Core: A Versatile Pharmacophore
The this compound ring system is a five-membered heterocycle containing a sulfur and two nitrogen atoms. The exocyclic amino group at the 2-position is a key feature, providing a crucial site for hydrogen bonding interactions with biological targets. The thiazole ring itself is a bioisostere of other aromatic systems and can be readily substituted at the 4- and 5-positions, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of numerous this compound-containing drugs with diverse therapeutic applications.
Synthetic Strategies: Accessing the Chemical Space
The most classical and widely employed method for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis .[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring and the 2-amino group.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized protocol for the Hantzsch synthesis of this compound analogues. Specific reaction conditions may vary depending on the substrates used.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Substituted thiourea
-
Solvent (e.g., ethanol, methanol)
-
Base (optional, e.g., triethylamine, sodium carbonate)
Procedure:
-
Dissolve the α-haloketone and the thiourea derivative in a suitable solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux for a period of 30 minutes to several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into a solution of a weak base (e.g., 5% sodium carbonate) to neutralize any acid formed during the reaction and induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Structure-Activity Relationships and Biological Activities
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the thiazole core and the 2-amino group. The N-2 position, in particular, has been shown to be highly flexible for modification, allowing for significant improvements in potency and selectivity.[1]
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins involved in cancer cell proliferation and survival, such as Aurora kinases, Src kinase, and Cyclin-Dependent Kinases (CDKs).
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several this compound derivatives have been identified as potent inhibitors of Aurora kinases.[4][5][6][7][8]
Table 1: Anticancer Activity of this compound Analogues as Aurora Kinase Inhibitors
| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-Bromophenyl | HS 578T (Breast) | 0.8 | [9] |
| 2 | H | 4-Chlorophenyl | A549 (Lung) | 8.64 | [1] |
| 3 | H | 4-Chlorophenyl | HeLa (Cervical) | 6.05 | [1] |
| 4 | H | 4-Chlorophenyl | HT29 (Colon) | 0.63 | [1] |
IC50: The half maximal inhibitory concentration.
The SAR studies on these compounds have revealed that substitutions on the phenyl ring attached to the 2-amino group significantly influence their activity. For instance, the position of a chloro-substituent on the phenyl ring can dramatically alter the inhibitory potency.[1]
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a common feature in many cancers. The this compound scaffold is a key component of the potent pan-Src kinase inhibitor, Dasatinib.[10][11]
Table 2: Inhibitory Activity of this compound Analogues against Src Kinase
| Compound ID | Modification from Dasatinib | Src IC50 (nM) | Reference |
| Dasatinib | - | <1 | [11] |
| Analogue 1 | Methylene linker instead of amide | Not specified, potent inhibitor | [9] |
| Analogue 2 | 4-aminoimidazole replacement | 220 | [12] |
IC50: The half maximal inhibitory concentration.
The core this compound motif serves as a crucial hinge-binding element in the ATP pocket of Src kinase.[10] Modifications to the substituents on the pyrimidine and phenyl rings are critical for achieving high-affinity binding.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is linked to uncontrolled cell proliferation in cancer. Several this compound derivatives have been developed as potent and selective CDK2 inhibitors.[13][14][15][16][17]
Table 3: Inhibitory Activity of this compound Analogues against CDK2
| Compound ID | R1 | R2 | CDK2 IC50 (nM) | Reference |
| 1 | Bromo | Butanamide | 808 | [14][16] |
| 2 | Isopropyl | 4-aminobenzenesulfonamide | 20 | [14][16] |
| 3 | Ethyl-substituted oxazole | - | 1-10 | [13][15][17] |
IC50: The half maximal inhibitory concentration.
Structure-based drug design has been instrumental in the rapid discovery of potent CDK2 inhibitors, where the this compound core interacts with the hinge region of the kinase.
Antimicrobial Activity
This compound analogues have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Table 4: Antimicrobial Activity of this compound Analogues
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 1 | H | Phenylthiourea | S. aureus | 4-16 | [4] |
| 2 | H | Phenylthiourea | S. epidermidis | 4-16 | [4] |
| 3 | Schiff Base | - | S. epidermidis | 250 | [18] |
| 4 | Schiff Base | - | P. aeruginosa | 375 | [18] |
| 5 | Trifluoromethoxy | - | S. aureus strains | 2-16 | [19] |
MIC: Minimum Inhibitory Concentration.
The antimicrobial activity is influenced by the substituents on the thiazole ring and the 2-amino group. For example, trifluoromethoxy-substituted aminothiazoles have shown potent activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).[19]
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[20][21][22]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25][26][27]
Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
General Protocol:
-
Prepare serial two-fold dilutions of the this compound analogues in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways targeted by this compound analogues and the experimental workflows for their evaluation is crucial for understanding their mechanism of action and for designing further studies.
Experimental workflow for the discovery and development of this compound analogues.
Simplified Aurora Kinase signaling pathway and its inhibition by this compound analogues.
Simplified Src Kinase signaling pathway and its inhibition by this compound analogues.
Simplified CDK2 signaling pathway in cell cycle regulation and its inhibition.
Conclusion and Future Directions
The this compound scaffold continues to be a highly fruitful area of research in drug discovery. The wealth of available synthetic methodologies allows for the creation of diverse chemical libraries, and the ever-growing understanding of the structure-activity relationships of these compounds provides a rational basis for the design of new and improved therapeutic agents. Future research in this area will likely focus on the development of more selective and potent analogues with optimized pharmacokinetic and pharmacodynamic properties. The exploration of novel biological targets for this compound derivatives and the application of computational methods for their design will undoubtedly lead to the discovery of next-generation drugs for a wide range of diseases.
References
- 1. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Structure-based drug design to the discovery of new this compound CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Designing, synthesis and characterization of this compound-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of this compound based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. Broth microdilution reference methodology | PDF [slideshare.net]
- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The 2-Aminothiazole Motif: A Privileged Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole ring is a prominent heterocyclic scaffold found in a diverse array of natural products, exhibiting a remarkable range of biological activities. This structural motif has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug discovery, owing to its presence in compounds with potent anticancer, antibacterial, and other therapeutic properties. This technical guide provides a comprehensive overview of key natural products containing the this compound core, detailing their isolation, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Anticancer Agents: The Dolastatins and Bistratamides
Marine environments have proven to be a rich source of structurally unique and biologically potent natural products. Among these, the dolastatins and bistratamides, which feature the this compound motif, stand out for their significant cytotoxic activities against a range of cancer cell lines.
The Dolastatins: Potent Antimitotic Peptides
The dolastatins are a class of pseudopeptides originally isolated from the sea hare Dolabella auricularia, and later found to be produced by marine cyanobacteria.[1][2][3] These compounds are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]
Quantitative Cytotoxicity Data for Dolastatins
| Compound | Cancer Cell Line | IC50 | Reference(s) |
| Dolastatin 10 | L1210 (Murine leukemia) | 0.03 nM | [6] |
| NCI-H69 (Small cell lung cancer) | 0.059 nM | [6] | |
| DU-145 (Human prostate cancer) | 0.5 nM | [6] | |
| HT-29 (Colon cancer) | 0.06 nM | [6] | |
| MCF7 (Breast cancer) | 0.03 nM | [6] | |
| Dolastatin 15 | NCI-H69 (Small cell lung cancer) | 0.039 - 28.8 nM | [7] |
| NCI-H82 (Small cell lung cancer) | 0.039 - 28.8 nM | [7] | |
| NCI-H345 (Small cell lung cancer) | 0.039 - 28.8 nM | [7] | |
| NCI-H446 (Small cell lung cancer) | 0.039 - 28.8 nM | [7] | |
| Dolastatin G | HeLa S3 (Cervical cancer) | 1.0 µg/mL | [8] |
| Nordolastatin G | HeLa S3 (Cervical cancer) | 5.3 µg/mL | [8] |
Experimental Protocols: Dolastatins
*Isolation of Dolastatin 10 from Symploca sp. VP642 [2][3]
A detailed protocol for the isolation of dolastatin 10 from its cyanobacterial source involves a multi-step extraction and chromatographic purification process.
Isolation workflow for Dolastatin 10.
In Vitro Tubulin Polymerization Assay [4][9]
This assay measures the effect of dolastatin 10 on the polymerization of purified tubulin.
-
Materials : Purified tubulin (>99% pure), G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol), Dolastatin 10 stock solution (in DMSO), 96-well microplate, temperature-controlled spectrophotometer.
-
Procedure :
-
Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.
-
Add various concentrations of dolastatin 10 or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.
-
Signaling Pathway: Dolastatin 10-Induced Apoptosis
Dolastatin 10's potent cytotoxicity stems from its ability to inhibit tubulin polymerization, leading to a cascade of events culminating in apoptosis.[6][7][10] The process involves cell cycle arrest at the G2/M phase and the modulation of key apoptotic proteins.[6][7]
Dolastatin 10 apoptotic signaling pathway.
The Bistratamides: Cyclic Hexapeptides with Moderate Cytotoxicity
The bistratamides are a family of cyclic hexapeptides isolated from the marine ascidian Lissoclinum bistratum.[11][12][13] Several members of this family, including bistratamides D, M, and N, incorporate a this compound moiety within their macrocyclic structure and exhibit moderate cytotoxicity against various cancer cell lines.
Quantitative Cytotoxicity Data for Bistratamides
| Compound | Cancer Cell Line | GI50/IC50 | Reference(s) |
| Bistratamide D | NSCLC-N6 (Non-small cell lung carcinoma) | In vivo efficacy noted | [12] |
| Bistratamide M | A-549 (Lung carcinoma) | Micromolar range | [11][13] |
| HT-29 (Colon carcinoma) | Micromolar range | [11][13] | |
| MDA-MB-231 (Breast adenocarcinoma) | Micromolar range | [11][13] | |
| PSN1 (Pancreatic carcinoma) | Micromolar range | [11][13] | |
| Bistratamide N | A-549 (Lung carcinoma) | Micromolar range | [11][13] |
| HT-29 (Colon carcinoma) | Micromolar range | [11][13] | |
| MDA-MB-231 (Breast adenocarcinoma) | Micromolar range | [11][13] | |
| PSN1 (Pancreatic carcinoma) | Micromolar range | [11][13] | |
| Bistratamides E-J | HCT-116 (Colon carcinoma) | Moderately cytotoxic | [14] |
Experimental Protocols: Bistratamides
*Isolation of Bistratamides M and N from Lissoclinum bistratum [11][13]
The isolation of bistratamides involves extraction from the marine ascidian followed by a series of chromatographic separations.
-
Extraction : The collected ascidian is triturated and exhaustively extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).
-
Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on a reversed-phase (RP-18) column using a stepped gradient of water, methanol, and dichloromethane.
-
Purification : Bioassay-guided fractionation of the active fractions is performed using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure bistratamides.
Cytotoxicity Assay against HCT-116 Cells [14][15]
The cytotoxicity of bistratamides can be assessed using a standard MTT assay.
-
Cell Culture : HCT-116 cells are maintained in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure :
-
Seed HCT-116 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the bistratamide compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Antibacterial Agents: Thiocoraline, GE2270 A, and Nosiheptide
The this compound motif is also a key feature of several potent antibacterial natural products. These compounds often exhibit novel mechanisms of action, making them valuable leads in the fight against antibiotic resistance.
Thiocoraline: A DNA Polymerase Inhibitor
Thiocoraline is a thiodepsipeptide produced by the marine actinomycete Micromonospora marina.[16][17] It displays potent activity against Gram-positive bacteria and also exhibits anticancer properties by inhibiting DNA polymerase alpha.[18][19][20]
Minimum Inhibitory Concentration (MIC) Data for Thiocoraline
Experimental Protocols: Thiocoraline
Broth Microdilution for Antibacterial Susceptibility Testing [16][21]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay.
DNA Polymerase Inhibition Assay [18][22]
This assay measures the ability of thiocoraline to inhibit the activity of DNA polymerase.
-
Principle : The assay quantifies the incorporation of radiolabeled deoxynucleotides into a DNA template/primer.
-
Procedure :
-
A reaction mixture containing a DNA template (e.g., poly(dA)), an oligo(dT) primer, radiolabeled dNTPs (e.g., [3H]dTTP), and DNA polymerase is prepared.
-
Thiocoraline at various concentrations is added to the reaction.
-
The reaction is incubated to allow for DNA synthesis.
-
The amount of incorporated radioactivity is measured, which is inversely proportional to the inhibitory activity of the compound.
-
Mechanism of Action: Thiocoraline
Thiocoraline exerts its biological effects by directly inhibiting DNA polymerase alpha, a key enzyme in DNA replication.[18][19] This leads to an arrest of the cell cycle in the G1 phase and a decrease in the rate of S phase progression.[18]
Mechanism of action of Thiocoraline.
GE2270 A and Nosiheptide: Inhibitors of Protein Synthesis
GE2270 A, produced by Planobispora rosea, and nosiheptide, from Streptomyces actuosus, are thiopeptide antibiotics that target bacterial protein synthesis.[23][24][25] They are particularly effective against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Data for GE2270 A and Nosiheptide
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| GE2270 A | Staphylococcus aureus | ≤0.015 - 0.25 | [26] |
| Streptococcus spp. | 0.06 - 2 | [26] | |
| Enterococcus spp. | 0.008 - 0.015 | [26] | |
| Propionibacterium acnes | 0.004 - 0.25 | [26] | |
| Nosiheptide | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 | [24][27] |
Experimental Protocols: GE2270 A and Nosiheptide
In Vitro Transcription/Translation Assay
This assay assesses the inhibitory effect of the antibiotics on bacterial protein synthesis.
-
Principle : A cell-free system containing bacterial ribosomes, tRNA, amino acids, and a DNA template is used to synthesize a reporter protein. The amount of protein produced is measured in the presence and absence of the antibiotic.
-
Procedure :
-
Combine components of a bacterial in vitro transcription/translation kit.
-
Add various concentrations of GE2270 A or nosiheptide.
-
Incubate the reaction to allow for protein synthesis.
-
Quantify the amount of synthesized protein (e.g., by measuring the activity of a reporter enzyme like luciferase or β-galactosidase).
-
Mechanism of Action: GE2270 A and Nosiheptide
GE2270 A inhibits protein synthesis by targeting the elongation factor Tu (EF-Tu), preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.[4][23][28] Nosiheptide binds to the 50S ribosomal subunit and inhibits the functions of both EF-Tu and elongation factor G (EF-G).[6][18][19][28]
References
- 1. Isolation of Dolastatin 10 from the Marine Cyanobacterium Symploca Species VP642 and Total Stereochemistry and Biological Evaluation of Its Analogue Symplostatin 1 [periodicos.capes.gov.br]
- 2. Bistratamides M and N, Oxazole-Thiazole Containing Cyclic Hexapeptides Isolated from Lissoclinum bistratum Interaction of Zinc (II) with Bistratamide K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The mode of action of nosiheptide (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acm.or.kr [acm.or.kr]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nosiheptide - Wikipedia [en.wikipedia.org]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. mdpi.com [mdpi.com]
- 21. woah.org [woah.org]
- 22. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Methodological & Application
One-Pot Synthesis of 2-Aminothiazole Derivatives from Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole derivatives are a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is a key objective in modern organic and medicinal chemistry. One-pot syntheses, which combine multiple reaction steps into a single procedure without the isolation of intermediates, offer significant advantages by reducing reaction times, minimizing waste, and simplifying purification processes.[4][5]
This document provides detailed application notes and experimental protocols for several contemporary one-pot methodologies for the synthesis of this compound derivatives directly from ketones, bypassing the need for the preparation and handling of lachrymatory and toxic α-haloketone intermediates.[4][6]
General Reaction Pathway: The Modified Hantzsch Thiazole Synthesis
The cornerstone of this compound synthesis is the Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide.[7][8] Modern one-pot approaches adapt this reaction by generating the α-haloketone in situ from a parent ketone using a suitable halogenating agent. This is immediately followed by condensation with a thiourea derivative to form the this compound ring.
A generalized workflow for this process is depicted below:
Caption: Generalized workflow for the one-pot synthesis of 2-aminothiazoles.
Methodology and Application Protocols
This section details three distinct and efficient one-pot protocols for the synthesis of this compound derivatives from ketones, highlighting the diversity of modern synthetic approaches.
Protocol 1: Visible-Light-Induced Photocatalytic Synthesis
This method represents a green and mild approach, utilizing visible light and an organic dye as a photocatalyst to facilitate the reaction at room temperature.[1] It is particularly suitable for active methylene ketones.
Experimental Protocol:
-
To a 10 mL oven-dried reaction vessel equipped with a magnetic stir bar, add the substituted methylene ketone (0.20 mmol), thiourea (0.40 mmol), and Eosin Y (1 mol%).
-
Add ethanol (1.0 mL) and water (1.0 mL) to the vessel.
-
Place the reaction vessel under a 10 W blue LED light source (460–470 nm) and stir at room temperature in the air for 12 hours.
-
Upon completion of the reaction (monitored by TLC), filter the resulting precipitate.
-
Wash the collected solid with a saturated sodium bicarbonate solution, followed by water and then ethanol.
-
Dry the purified product. Further purification is typically not necessary.[1]
Quantitative Data Summary:
| Entry | Ketone Derivative | Thiourea Derivative | Product | Yield (%) |
| 1 | 2-(4-Bromophenyl)-2-cyanoethanone | Thiourea | 2-Amino-4-(4-bromophenyl)thiazole-5-carbonitrile | 94 |
| 2 | 2-Cyano-2-phenylethanone | Thiourea | 2-Amino-4-phenylthiazole-5-carbonitrile | 96 |
| 3 | 2-Cyano-2-(4-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole-5-carbonitrile | 95 |
| 4 | 2-Cyano-2-(4-chlorophenyl)ethanone | N-Methylthiourea | 2-(Methylamino)-4-(4-chlorophenyl)thiazole-5-carbonitrile | 90 |
Data sourced from a visible-light-induced synthesis study.[1]
Proposed Mechanism:
Caption: Proposed mechanism for the photocatalytic synthesis of 2-aminothiazoles.
Protocol 2: Magnetically Recoverable Nanocatalyst System
This protocol employs a multifunctional, magnetically separable nanocatalyst, offering a sustainable and efficient method with easy catalyst recovery and reuse.[2][9] Trichloroisocyanuric acid (TCCA) is used as a green and safe source of halogen.
Experimental Protocol:
-
In a round-bottom flask, combine the methyl ketone (1 mmol), thiourea (1.2 mmol), and trichloroisocyanuric acid (TCCA) (0.4 mmol).
-
Add the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.03 g) and ethanol (5 mL) as the solvent.
-
Reflux the mixture at 80 °C with stirring. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst from the solution using an external magnet.
-
Pour the remaining solution into cold water to precipitate the product.
-
Filter the precipitate, wash with water and ethanol, and dry to obtain the pure this compound derivative.[9]
Quantitative Data Summary:
| Entry | Ketone Derivative | Thiourea Derivative | Product | Time (min) | Yield (%) |
| 1 | Acetophenone | Thiourea | 2-Amino-4-phenylthiazole | 30 | 95 |
| 2 | 4-Methylacetophenone | Thiourea | 2-Amino-4-(p-tolyl)thiazole | 35 | 92 |
| 3 | 4-Chloroacetophenone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | 40 | 94 |
| 4 | 4-Bromoacetophenone | Thiourea | 2-Amino-4-(4-bromophenyl)thiazole | 40 | 96 |
Data sourced from a study utilizing a magnetically recoverable nanocatalyst.[2]
Logical Workflow:
Caption: Experimental workflow for the nanocatalyst-mediated synthesis.
Protocol 3: Iodine-Catalyzed Oxidative Cyclization
This method utilizes molecular iodine in a catalytic or stoichiometric amount, often in DMSO, which can act as both a solvent and an oxidant.[6] This approach avoids the need for pre-halogenated ketones and strong acid-binding agents.
Experimental Protocol:
-
To a solution of the ketone (1.0 mmol) in DMSO (3.0 mL), add thiourea (2.0 mmol) and iodine (1.0 mmol).
-
Heat the reaction mixture at 100 °C for the specified time (typically 2-12 hours), monitoring by TLC.
-
After cooling to room temperature, pour the mixture into a 10% aqueous sodium thiosulfate solution to quench the excess iodine.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Quantitative Data Summary:
| Entry | Ketone Derivative | Thiourea Derivative | Product | Yield (%) |
| 1 | Acetophenone | Thiourea | 2-Amino-4-phenylthiazole | 79 |
| 2 | Propiophenone | Thiourea | 2-Amino-5-methyl-4-phenylthiazole | 71 |
| 3 | 4'-Methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 75 |
| 4 | 2-Acetylnaphthalene | Thiourea | 2-Amino-4-(naphthalen-2-yl)thiazole | 72 |
Data sourced from a study on I₂/DMSO catalytic oxidative cyclization.[6]
Reaction Pathway:
Caption: Reaction pathway for the iodine-catalyzed synthesis of 2-aminothiazoles.
Conclusion
The one-pot synthesis of this compound derivatives from readily available ketones represents a significant advancement in synthetic efficiency and green chemistry. The protocols presented here, including visible-light photocatalysis, the use of magnetically recoverable nanocatalysts, and iodine-catalyzed oxidative cyclization, offer researchers a versatile toolkit to access these important heterocyclic compounds. The choice of method can be tailored based on the specific substrate, desired scale, and available laboratory equipment, enabling the rapid and sustainable production of this compound libraries for drug discovery and development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Novel 2-Aminothiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, remains a cornerstone for the construction of this important heterocyclic motif.[2] This document provides detailed application notes and experimental protocols for the synthesis of novel this compound analogues via the Hantzsch reaction, with a focus on comparative methodologies and characterization.
Data Presentation: Comparative Synthesis of this compound Analogues
The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by the reaction conditions. Below is a summary of quantitative data from various studies, highlighting the impact of different synthetic methodologies on reaction times and yields.
Table 1: Comparison of Conventional Heating, Ultrasonic, and Microwave Irradiation
| Entry | Method | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Conventional Heating | EtOH/Water (1:1) | 65°C | 3.5 h | 82 | [3] |
| 2 | Ultrasonic Irradiation | EtOH/Water (1:1) | Room Temp. | 2 h | 85 | [3] |
| 3 | Microwave Irradiation | Methanol | 90°C | 30 min | 95 | [4] |
| 4 | Conventional Heating | Methanol | Reflux | 8 h | Lower Yields | [4] |
Table 2: Influence of Catalyst and Solvent on the Synthesis of 4-Substituted 2-Aminothiazoles
| Entry | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | None | Ethanol | Room Temp. | - | Negligible | [4] |
| 2 | Copper Silicate (10) | Ethanol | 78°C | 1 h | 92 | [4] |
| 3 | Silica Supported Tungstosilisic Acid | EtOH/Water (1:1) | 65°C | 2-3.5 h | 79-90 | [3] |
| 4 | None (Solvent-Free) | Grinding | Room Temp. | 10-15 min | High | [5] |
Table 3: Spectroscopic Data for Representative this compound Analogues
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |
| 2-Amino-4-phenylthiazole | 7.9-7.4 (m, 5H, Ar-H), 8.0 (s, 1H, -NH), 6.8 (s, 1H, thiazole-H) | - | 3293 (-NH), 3015 (Ar-C-H) | - | [6] |
| 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 2.20 (s, 3H, CH3), 5.46 (s, 1H, H-pyrone), 6.02 (s, 1H, H-thiazole), 6.70-7.17 (m, Ar-H), 7.09 (s, 1H, N=C-H), 9.90 (s, 1H, OH-pyrone) | 19.59, 55.17, 62.80, 90.26, 99.52, 112.95, 119.86, 122.87, 128.08, 129.75, 140.03, 159.28, 161.63, 164.61, 167.37, 169.09 | 3050–3500, 2957, 1683, 1616 | 343.0746 [M+H]+ | [7] |
| N-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine | 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3) | - | - | 329 (M+H)+ |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole using a conventional heating method.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[6]
-
Reflux the mixture for 12 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether to remove unreacted acetophenone and iodine.[6]
-
Pour the reaction mixture into a solution of ammonium hydroxide.[6]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[6]
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This protocol describes a rapid, microwave-assisted Hantzsch synthesis.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone
-
N-phenylthiourea
-
Methanol
Procedure:
-
In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol) in methanol (2 mL).[4]
-
Cap the tube and subject it to microwave irradiation at 90°C for 30 minutes under 250 psi pressure.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The pure product can be obtained by washing the crude product with cold ethanol.[4]
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of this compound analogues.
Hantzsch Thiazole Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
This compound Analogues and the mTOR Signaling Pathway
Several studies have explored this compound derivatives as potential inhibitors of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.
Caption: Inhibition of the mTOR signaling pathway by this compound analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Functionalization of the 2-Amino Group of 2-Aminothiazole
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure".[1][2] This heterocyclic motif is integral to numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notable examples of drugs containing this core include the anticancer agents Dasatinib and Alpelisib.[2][3]
Functionalization of the exocyclic 2-amino group is a critical strategy for modulating the pharmacological profile of these molecules.[2] By modifying this group, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties, enabling thorough exploration of structure-activity relationships (SAR).[2] These application notes provide detailed protocols and comparative data for several key methods used to derivatize the 2-amino group of this compound, intended for researchers, scientists, and professionals in drug development.
N-Acylation
N-acylation is a common transformation that introduces an amide functional group by reacting the 2-amino group with an acylating agent, such as an acyl chloride or anhydride. This modification is widely used to synthesize biologically active molecules.[6][7]
General Reaction Scheme: N-Acylation
Caption: General scheme for the N-acylation of this compound.
Data Presentation: N-Acylation Reactions
| Acylating Agent | Substrate | Base/Solvent | Conditions | Yield (%) | Reference |
| Acetyl chloride | This compound | Dry Acetone | Reflux, 2h | Not specified | [2] |
| Benzoyl chloride | 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [2][6] |
| 3-(trifluoromethyl)benzoyl chloride | N,O-dimethylhydroxylamine, Grignard reagent, thioamide | DCM, THF | 50°C, 30 min; RT | 60-77 | [2] |
Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)acetamide
This protocol is adapted from general procedures for the acylation of 2-aminothiazoles.[2][6]
Materials:
-
2-amino-4-phenylthiazole
-
Acetyl chloride
-
Dry pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 mmol, 1.0 equiv.) in dry pyridine (5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(4-phenylthiazol-2-yl)acetamide.
N-Sulfonylation
N-sulfonylation involves the reaction of this compound with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many therapeutic agents.[8]
General Reaction Scheme: N-Sulfonylation
Caption: General scheme for the N-sulfonylation of this compound.
Data Presentation: N-Sulfonylation Reactions
| Sulfonylating Agent | Substrate | Base/Solvent | Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | This compound | Sodium acetate / Water | 80-85°C, 6h | 80 | [2] |
| 4-Methylbenzenesulfonyl chloride | This compound | Sodium acetate / Water | 80-85°C, 4h | 69 | [2][8] |
| Various benzenesulfonyl chlorides | This compound | Sodium carbonate / DCM | Room Temperature | Not specified | [5][8] |
Experimental Protocol: Synthesis of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide
This protocol is based on the synthesis reported by Lu et al. (2018) and cited in subsequent studies.[8]
Materials:
-
This compound
-
4-toluenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in DCM, add sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add 4-toluenesulfonyl chloride (1.1 mmol, 1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's completion using TLC.[5]
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts.
-
Washing: Wash the filtrate with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide. The reported yield for this compound is 69%.[8]
N-Alkylation
N-alkylation introduces an alkyl or aryl group to the 2-amino nitrogen. This is a crucial method for modulating the lipophilicity and steric properties of the molecule. Key methods include reductive amination, reaction with alkyl halides, and Buchwald-Hartwig amination.[9] A significant challenge in direct alkylation is the potential for reaction at the endocyclic ring nitrogen due to tautomerism; however, methods like reductive amination offer high selectivity for the desired exocyclic amine.[10]
General Reaction Scheme: N-Alkylation
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. excli.de [excli.de]
- 6. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, biological investigation, and in silico studies of this compound sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Synthesis and Antimicrobial Screening of 2-Aminothiazole-Based Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminothiazole and its derivatives are significant heterocyclic compounds that serve as crucial starting materials in medicinal chemistry for synthesizing a wide range of analogues with promising therapeutic applications.[1] Schiff bases, characterized by an azomethine group (-C=N-), are formed from the condensation of primary amines with carbonyl compounds and are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3] The combination of the this compound nucleus with the Schiff base pharmacophore has led to the development of potent antimicrobial agents.[4] This document provides detailed protocols for the synthesis of this compound-based Schiff bases and their subsequent screening for antimicrobial activity.
Section 1: Synthesis and Characterization
The synthesis of this compound-based Schiff bases is typically a two-step process. First, the core this compound ring is synthesized, which is then condensed with a suitable aldehyde or ketone to form the final Schiff base. Both conventional and microwave-assisted methods are described below.
Experimental Workflow for Synthesis
Protocol 1.1: Synthesis of this compound Precursor
This protocol is based on the reaction between a substituted phenacyl bromide and thiourea.
-
Reactants: Take equimolar quantities (e.g., 0.01 mol) of the substituted phenacyl bromide and thiourea (0.012 mol) in a mortar.
-
Reaction: Grind the mixture thoroughly with a pestle until the reaction is complete. The progress can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system like ethyl acetate:n-hexane.
-
Work-up: Wash the resulting powder with a base (e.g., 10% NaOH solution) and extract the product using ethyl acetate.
-
Purification: Remove the solvent under vacuum. The final this compound product can be purified by recrystallization from ethanol.
Protocol 1.2: Synthesis of Schiff Base (Conventional Method)
This method involves the condensation of the this compound precursor with an aldehyde or ketone under reflux.[1][5]
-
Reactants: In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of the synthesized this compound derivative and a selected aromatic aldehyde in absolute ethanol (20-30 mL).
-
Catalyst: Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the mixture.[1]
-
Reaction: Reflux the reaction mixture with constant stirring for 3 to 12 hours. Monitor the reaction's progress using TLC.[1]
-
Work-up: After cooling, evaporate the excess solvent using a rotary evaporator. Dissolve the residue in a suitable solvent like ethyl acetate.
-
Purification: Wash the organic layer with a sodium bicarbonate solution. The final product is obtained after recrystallization from a suitable solvent like ethanol.
Protocol 1.3: Synthesis of Schiff Base (Microwave-Assisted Method)
This "green chemistry" approach offers shorter reaction times and often higher yields.[6]
-
Reactants: Thoroughly mix the this compound derivative (0.01 mol) and the desired aldehyde (0.01 mol) in ethanol in an Erlenmeyer flask suitable for microwave synthesis.
-
Catalyst: Add a small amount of glacial acetic acid.
-
Reaction: Place the flask in a microwave oven and irradiate at a suitable power (e.g., 450W) for 8-10 minutes, often in 1-minute intervals.[6]
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Purification: The solid product that separates is filtered, washed, and can be recrystallized from a solvent such as methanol.[6]
Protocol 1.4: Characterization
The purity and structure of the synthesized Schiff bases must be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To check the purity of the compounds.[7]
-
Spectroscopy:
-
FT-IR: To confirm the formation of the imine (C=N) bond and the absence of starting amine (N-H) and carbonyl (C=O) stretches.[5][8]
-
¹H NMR & ¹³C NMR: To elucidate the chemical structure of the final compound.[5][9]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.[5]
-
Section 2: Antimicrobial Screening Protocols
Once synthesized and characterized, the Schiff bases are screened for their antimicrobial activity. This typically involves an initial qualitative screen followed by a quantitative determination of the minimum inhibitory concentration (MIC).
Protocol 2.1: Agar Well Diffusion Method (Qualitative)
This method provides a preliminary assessment of antimicrobial activity.[2]
-
Media Preparation: Use Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi. Prepare, sterilize, and pour the molten agar into sterile Petri dishes.
-
Inoculation: Aseptically add a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, approx. 1.5 × 10⁸ CFU/mL) to the molten agar before pouring.[2]
-
Well Preparation: Once the seeded agar has solidified, prepare wells (e.g., 8.5 mm diameter) using a sterile cork borer.
-
Compound Application: Introduce a fixed volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMF or DMSO, into each well.[2]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Result Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 2.2: Minimum Inhibitory Concentration (MIC) Assay (Quantitative)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[10][11] The broth microdilution method is the standard.[12][13]
Workflow for MIC Broth Microdilution Assay
Detailed Steps for MIC Assay:
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 50-100 µL of Mueller-Hinton Broth (MHB) to each well.[12]
-
Compound Dilution: Prepare a stock solution of the test Schiff base. Add the highest concentration to the first well of a row and perform serial two-fold dilutions across the plate by transferring a fixed volume to subsequent wells.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well after inoculation.[10][12]
-
Inoculation: Add a defined volume of the standardized bacterial suspension to each well, except for the sterility control wells (which should only contain broth).[13] Set up growth control wells containing broth and inoculum but no test compound.[10]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[10]
-
Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[11][12]
Section 3: Data Presentation
Quantitative antimicrobial activity data should be presented clearly for comparison. The following table is a representative example of how to summarize MIC values.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| SB-1 | -H | 4-Cl | 16 | 32 | 64 |
| SB-2 | -H | 4-NO₂ | 8 | 16 | 32 |
| SB-3 | -H | 4-OH | 32 | 64 | >128 |
| SB-4 | -CH₃ | 4-OCH₃ | 16 | 32 | 64 |
| Ciprofloxacin | (Control) | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | (Control) | N/A | N/A | 8 |
| Data is hypothetical and for illustrative purposes only. |
Section 4: Proposed Mechanism of Action
While the exact mechanism can vary, this compound Schiff bases are thought to exert their antimicrobial effects through several pathways. The lipophilicity of the compounds, enhanced by certain substituents, allows for easier permeation through the microbial cell membrane.[4]
Key Proposed Mechanisms:
-
Enzyme Inhibition: The azomethine nitrogen atom can form hydrogen bonds with active sites of cellular enzymes, inhibiting their function and disrupting normal cell processes.[14]
-
Inhibition of tRNA Synthesis: Some thiazole-based compounds are suggested to act as antibacterial agents by inhibiting aminoacyl-tRNA synthesis pathways, which are crucial for protein production.[15]
-
Disruption of DNA Replication: Molecular docking studies have suggested that these compounds can bind to and inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication.[15]
-
Blocking Lipid Synthesis: The thiazole nucleus itself has been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids.[16]
References
- 1. Designing, synthesis and characterization of this compound-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. scispace.com [scispace.com]
- 7. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 8. sjpas.com [sjpas.com]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. medmedchem.com [medmedchem.com]
- 15. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 2-Aminothiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] In oncology, this scaffold has emerged as a cornerstone in the design of novel anticancer agents due to its ability to interact with various key targets implicated in cancer progression.[1][2][3] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, feature the this compound core, highlighting its therapeutic potential.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential anticancer agents. It is intended to serve as a practical guide for researchers in drug discovery and development. The protocols outlined below are based on established methodologies reported in peer-reviewed scientific literature.
II. Key Anticancer Mechanisms of this compound Derivatives
This compound derivatives exert their anticancer effects through various mechanisms of action, including but not limited to:
-
Tubulin Polymerization Inhibition: A significant number of this compound-based compounds target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.
-
Kinase Inhibition: The this compound scaffold serves as an effective hinge-binding motif for various kinases. Derivatives have been developed as potent inhibitors of Aurora kinases, Src family kinases, and phosphoinositide 3-kinases (PI3Ks), all of which are critical regulators of cell proliferation, survival, and signaling.[3]
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
III. Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.
Table 1: Tubulin Polymerization Inhibitors
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-(4''-ethoxyphenyl)thiazole | A549 (Lung) | 0.0009 | [4] |
| HT-29 (Colon) | 0.0008 | [4] | ||
| MCF-7 (Breast) | 0.0007 | [4] | ||
| 2 | 2-(Methylamino)-4-(3',4',5'-trimethoxyphenyl)-5-(4''-ethoxyphenyl)thiazole | MCF-7 (Breast) | 0.0017 | [5] |
| A549 (Lung) | 0.0038 | [5] | ||
| HT-29 (Colon) | 0.0021 | [5] |
Table 2: Aurora Kinase Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 3 | N-(4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora A | 110 | [6] |
| Aurora B | 180 | [6] | ||
| 4 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 | [6] |
| Aurora B | 9.2 | [6] |
Table 3: Other this compound Derivatives with Anticancer Activity
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-chlorophenylamino)acetamide | MCF-7 (Breast) | 1.25 | [7] |
| 6 | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | 16.3 | [2] |
IV. Experimental Protocols
A. Synthesis Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate for Compound 5)
This protocol is adapted from Sharma et al.[7]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminothiazole in Designing Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatility has led to its incorporation into numerous drug candidates, particularly in the field of inflammation. This document provides a detailed overview of the application of this compound derivatives in the design of novel anti-inflammatory agents, complete with experimental protocols and quantitative data to guide researchers in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways involved in the inflammatory cascade include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory mediators like prostaglandins and leukotrienes, as well as intracellular signaling cascades mediated by mitogen-activated protein kinases (MAPKs) like p38 and the transcription factor nuclear factor-kappa B (NF-κB).
This compound derivatives have emerged as potent modulators of these inflammatory pathways. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties, leading to the development of selective and potent inhibitors of key inflammatory targets.
Data Presentation: Anti-Inflammatory Activity of this compound Derivatives
The following tables summarize the quantitative data for various this compound derivatives, categorized by their molecular target. This allows for a clear comparison of their potency.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| CX-32 | COX-2 | Not specified, but comparable to NS-398 | Not specified | NS-398 | Not specified |
| CX-35 | COX-2 | Not specified, but comparable to NS-398 | Not specified | NS-398 | Not specified |
| Coumarinylthiazole 3d | COX-2 | Not specified, pronounced activity | Not specified | Indomethacin | Not specified |
| Coumarinylthiazole 3n | COX-2 | Not specified, pronounced activity | Not specified | Indomethacin | Not specified |
Table 2: Inhibition of 5-Lipoxygenase (5-LOX) by this compound Derivatives
| Compound ID | Target | IC50 (µM) | Mechanism of Action | Reference Compound | IC50 (µM) |
| Compound 2m | 5-LOX | 0.9 ± 0.1 | Competitive (non-redox) | Zileuton | 1.5 ± 0.3 |
| Compound 3f | 5-LOX | 1.4 ± 0.1 | Redox type (non-competitive) | Zileuton | 1.5 ± 0.3 |
| CBS-113 A | COX/LOX dual inhibitor | Not specified | Dual inhibition | Not specified | Not specified |
Table 3: Inhibition of p38 MAP Kinase by this compound Derivatives
| Compound Series | Target | IC50 Range (µM) |
| Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | p38 MAPK | 0.1 - 2 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted aminothiazoles, a critical scaffold in medicinal chemistry and drug development. The protocols outlined below are based on established and contemporary synthetic methodologies, including the classical Hantzsch thiazole synthesis and modern variations that offer improved efficiency and environmental compatibility.
Introduction
2,4-Disubstituted aminothiazoles are a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Their versatile structure allows for diverse functionalization, making them attractive core structures for the development of novel therapeutic agents with activities spanning antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The synthesis of these compounds is of paramount importance to medicinal chemists and drug discovery scientists. This document aims to provide clear and reproducible protocols for their preparation.
Synthetic Strategies Overview
The most common and versatile method for the synthesis of 2,4-disubstituted aminothiazoles is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[5] Over the years, numerous modifications and improvements to this classical method have been developed, including one-pot procedures, microwave-assisted synthesis, and the use of green catalysts and solvents to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.[6][7][8]
Comparative Summary of Synthetic Protocols
The following table summarizes various protocols for the synthesis of 2,4-disubstituted aminothiazoles, highlighting key reaction parameters and outcomes for easy comparison.
| Protocol | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Hantzsch Synthesis (Conventional) | α-Bromoketone, Thiourea | None | Ethanol | Reflux, 8-10 h | Good | [8] |
| Hantzsch Synthesis (Acidic) | α-Halogeno ketone, N-monosubstituted thiourea | 10M HCl | Ethanol | 80 °C, 20 min | Up to 73% | [9] |
| One-Pot Synthesis (Gold-Catalyzed) | Terminal alkyne, Thioamide | Au(I) complexes, Ammonium sulfonate | Dichloromethane | Room Temperature | Up to 91% | [10][11] |
| One-Pot Synthesis (Citric Acid-Catalyzed) | Ketone, N-bromosuccinimide (NBS), Thiourea | Citric Acid | Ethanol/Water (3:1) | Reflux | Not specified | [12] |
| One-Pot Synthesis (Catalyst-Free, Grinding) | Aldehyde, α-Bromoketone, Thiosemicarbazide | None | Solvent-free | Room Temperature, 5 min | 88-93% | [13] |
| Microwave-Assisted Synthesis | Substituted ketone, Thiourea, Iodine | None | None | 170 W, 5-15 min | Good | [8] |
| Microwave-Assisted Solid-Phase Synthesis | Merrifield Resin-bound hydroxyl compound | Multiple steps | Not specified | Microwave irradiation | 26% (overall) | [14] |
| Green Synthesis (Water) | 1-Aryl-2-bromoethan-1-one, Thioamide derivatives | None | Water | Ambient Temperature, 1-2 h | 87-97% | [15] |
| Green Synthesis (CTAB/Glycerol) | Substituted benzaldehyde, Thiosemicarbazide, Phenacyl bromide | Cetyl trimethyl ammonium bromide (CTAB) | Glycerol | Not specified, 1-3 h | 82-96% | [6] |
| Magnetic Nanocatalyst Synthesis | Acetophenone derivative, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4, TCCA | Ethanol | 80 °C, 25 min | High | [16][17][18] |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol describes the conventional synthesis of 2-amino-4-phenylthiazole from α-bromoacetophenone and thiourea.
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in ethanol.
-
Reflux the reaction mixture for 8-10 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[8]
Protocol 2: One-Pot Synthesis using a Magnetic Nanocatalyst
This protocol details a modern, greener approach for the synthesis of 2-aminothiazoles using a recyclable magnetic nanocatalyst.[17]
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ethanol (3.0 mL)
-
10% Sodium bicarbonate solution
Procedure:
-
To a reaction vessel, add the acetophenone derivative, TCCA, and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst in ethanol.[16][17]
-
Stir the mixture at 80 °C for 25 minutes to facilitate the formation of the α-haloketone intermediate.[16][17]
-
Monitor the formation of the intermediate by TLC.
-
Once the intermediate is formed, add thiourea to the reaction mixture.[16][17]
-
Continue stirring at 80 °C and monitor the reaction by TLC until completion.
-
After the reaction is complete, cool the mixture and separate the magnetic nanocatalyst using an external magnet.[17]
-
Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.[17]
-
Collect the precipitate by filtration, wash with water and ethanol, and dry to obtain the pure this compound derivative.[17]
Protocol 3: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient synthesis of 2-aminothiazoles using microwave irradiation.
Materials:
-
Substituted ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
Procedure:
-
In a microwave-safe flask, combine the substituted ketone, thiourea, and iodine.[8]
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and dry it.
-
Recrystallize the crude product from ethanol.[8]
Visualizations
General Reaction Scheme for Hantzsch Thiazole Synthesis
Caption: General reaction pathway for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Workflow for a One-Pot Synthesis
Caption: A typical experimental workflow for a one-pot synthesis of 2,4-disubstituted aminothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Recent advances in microwave assisted synthesis of biological active this compound-schiff bases and their metal chelates [medmedchem.com]
- 8. jusst.org [jusst.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. View of Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR [jmcs.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Application Notes: Solid-Phase Synthesis of 2-Aminothiazole Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a wide range of biologically active compounds, including kinase inhibitors, antibacterial, and anti-inflammatory agents.[1][2] The efficient synthesis of diverse libraries of this compound derivatives is therefore of significant interest for drug discovery and structure-activity relationship (SAR) studies. Solid-phase synthesis (SPS) offers a powerful and streamlined approach for the generation of such combinatorial libraries. The key advantages of SPS include the simplification of purification steps, the ability to drive reactions to completion using excess reagents, and its amenability to automation for high-throughput synthesis.[1][3]
The most prevalent method for constructing the this compound ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[1][4] In the context of solid-phase synthesis, either the α-halocarbonyl or the thiourea component can be immobilized on a polymer support, leading to two primary synthetic strategies. This document provides detailed protocols and comparative data for these principal solid-phase approaches to this compound library synthesis.
General Synthetic Strategies
Two main strategies are commonly employed for the solid-phase synthesis of this compound combinatorial libraries:
-
Route A: Resin-Bound α-Haloketone: This approach involves immobilizing a carboxylic acid on a suitable resin, converting it to an α-bromoketone on the solid support, and subsequently reacting it with a thiourea in solution to form the thiazole ring.[1]
-
Route B: Resin-Bound Thiourea: In this strategy, a resin-bound amine is converted to a thiourea, which is then reacted with an α-haloketone in solution to construct the heterocyclic core.[5]
The choice of strategy can depend on the desired diversity in the final library. For instance, Route A is well-suited for generating diversity at the 2-amino position by using a variety of thioureas in the cyclization step. Conversely, Route B allows for greater variability at the 4-position of the thiazole ring through the use of diverse α-haloketones.
Experimental Protocols
Route A: Synthesis via Resin-Bound α-Bromoketone
This protocol details the synthesis of a this compound library starting from a resin-bound carboxylic acid, which is converted to an α-bromoketone prior to cyclization.
1. Resin Preparation and Amine Coupling:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times), then dry under vacuum.
-
To the swollen resin, add a solution of the desired primary amine (5.0 eq) and sodium triacetoxyborohydride (STAB) (5.0 eq) in a suitable solvent.
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and methanol (3 times), and then dry under vacuum.[1]
2. Thiourea Formation:
-
Swell the amine-functionalized resin in DCM.
-
Add a solution of an acyl isothiocyanate (3.0 eq) in DCM.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DCM (3 times) and DMF (3 times), and then dry.[1]
3. Formation of Resin-Bound α-Bromoketone:
-
Swell the resin from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Cool the suspension to 0°C and add N-Bromosuccinimide (NBS) (2.5 eq) portion-wise.
-
Stir the reaction at 0°C for 2 hours.
-
Wash the resin with THF (3 times) and DCM (3 times), and then dry.[1]
4. Thiazole Ring Formation (Cyclization):
-
Swell the α-bromoketone functionalized resin in ethanol.
-
Add a solution of thiourea (5.0 eq) in ethanol.
-
Heat the mixture at 50°C for 6 hours.[1]
-
Wash the resin with ethanol (3 times) and DCM (3 times), and then dry.
5. Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA)/triisopropylsilane/water for 2 hours at room temperature.[1]
-
Collect the filtrate and concentrate it to obtain the crude product.
-
Purify the resulting this compound derivative by preparative HPLC.
Route B: Synthesis via Resin-Bound Thiourea
This protocol outlines the synthesis of a this compound library starting from a resin-bound amine, which is converted to a thiourea on the solid support.
1. Resin Preparation and Thiourea Formation:
-
Swell a suitable amine-functionalized resin (e.g., Rink Amide MBHA) in DCM.
-
Add a solution of Fmoc-isothiocyanate (Fmoc-NCS) (1.5 eq) in DCM.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times), and then dry under vacuum.
2. Thiazole Ring Formation (Cyclization):
-
Swell the thiourea-functionalized resin in DMF.
-
Add a solution of the desired α-bromoketone (4.0 eq) in DMF.
-
Agitate the mixture at room temperature for 6-12 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times), and then dry.[1]
3. Optional Derivatization:
-
The 2-amino group of the resin-bound thiazole can be further functionalized at this stage by reaction with acyl chlorides or sulfonyl chlorides.[5]
4. Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 2 hours at room temperature.
-
Collect the filtrate and concentrate it.
-
Purify the crude product via preparative HPLC to yield the desired this compound.
Data Presentation
The efficiency of solid-phase synthesis of this compound libraries can vary depending on the chosen synthetic route, the specific substrates, and the nature of the solid support. Below is a summary of representative yields for different synthetic strategies.
| Route | Key Reactants | Resin Type | Overall Yield (%) | Purity (%) | Reference |
| A | Resin-Bound α-Bromoketone + Thiourea | Rink Amide | 33-78 | >90 | [5] |
| B | Resin-Bound Thiourea + α-Bromoketone | Rink Amide MBHA | 62-80 | >85 | [5] |
| - | Resin-Bound Acyl-Isothiocyanate + Anilines | Carboxy-polystyrene | 35-74 | >85 | [2] |
Visualizations
Experimental Workflow: Route A (Resin-Bound α-Bromoketone)
Caption: Workflow for Route A: Resin-Bound α-Bromoketone.
Experimental Workflow: Route B (Resin-Bound Thiourea)
Caption: Workflow for Route B: Resin-Bound Thiourea.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
2-Aminothiazole Derivatives: A Promising Avenue for the Treatment of Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The pathological hallmarks of these disorders often involve protein misfolding and aggregation, oxidative stress, neuroinflammation, and neuronal loss. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the investigation of this compound derivatives as potential therapeutic agents for neurodegenerative diseases.
Key Therapeutic Targets and Mechanisms of Action
This compound derivatives have been shown to target multiple key pathways implicated in the pathogenesis of neurodegenerative diseases. Their multifaceted mechanism of action makes them attractive candidates for multi-target drug design.
1. Inhibition of Key Enzymes:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Several this compound derivatives have been identified as potent inhibitors of these enzymes.
-
Beta-Secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease. Certain this compound derivatives have demonstrated BACE1 inhibitory activity.
-
Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5): These kinases are implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease and other tauopathies. Diaminothiazole derivatives have been shown to inhibit both CDK5 and GSK3β.[1][2]
2. Modulation of Protein Aggregation:
-
Tau Fibrillation: Some this compound-flavonoid hybrid derivatives have been shown to bind to the tau protein and inhibit its aggregation into paired helical filaments.[3]
3. Neuroprotective and Anti-inflammatory Effects:
-
SIRT1 Activation: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in neuronal survival, stress resistance, and mitochondrial biogenesis. Some thiazole sulfonamides have been shown to exert neuroprotective effects through the activation of the SIRT1 pathway.[4]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound derivatives have demonstrated antioxidant properties, protecting against oxidative damage.
-
Anti-inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative diseases. Certain this compound derivatives can reduce the production of pro-inflammatory cytokines.[5]
Data Presentation: Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of selected this compound derivatives from various studies.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives
| Compound ID | Target | IC50 / Ki (µM) | Reference |
| Compound 2j | Acetylcholinesterase (AChE) | 0.03 | [6] |
| Compound 3e | Acetylcholinesterase (AChE) | 0.5 | [5] |
| Compound 3e | Butyrylcholinesterase (BChE) | 1.58 | [6] |
| Compound 9e | Butyrylcholinesterase (BChE) | 0.9 | [5] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 (Ki) | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 (Ki) | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 (Ki) | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 (Ki) | [7] |
| Diaminothiazole Leads | CDK5/p25 | Low Nanomolar | [2] |
| Diaminothiazole Leads | GSK3β | Low Nanomolar | [2] |
| Benzothiazole 72 | BACE-1 | 0.12165 | [8] |
| Benzothiazole 72 | BACE-2 | 0.48092 | [8] |
Table 2: Pharmacokinetic Properties of Selected this compound Derivatives in Mice
| Compound ID | Dose | Bioavailability (%) | Brain Concentration | Reference |
| IND24 | 40 mg/kg (single dose) | 27-40 | High | [9] |
| IND81 | 40 mg/kg (single dose) | 27-40 | High | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound derivatives for neurodegenerative diseases.
Synthesis of this compound Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[10][11][12]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thiourea
-
Ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Protocol:
-
Dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (positive control)
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Neuroprotection Assay using SH-SY5Y Cells (MTT Assay)
This protocol assesses the protective effect of this compound derivatives against amyloid-beta (Aβ)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[13][14][15][16]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
Test compounds (this compound derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Expose the cells to a toxic concentration of pre-aggregated Aβ (1-42) (e.g., 10 µM) for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Determine the EC50 value, the concentration of the compound that provides 50% protection against Aβ-induced toxicity.
In Vivo Efficacy Testing in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)
This protocol outlines a general procedure for evaluating the therapeutic efficacy of this compound derivatives in a transgenic mouse model of Alzheimer's disease.[17]
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
Test compound (this compound derivative)
-
Vehicle for drug administration
-
Apparatus for behavioral testing (e.g., Morris water maze, Y-maze)
-
Equipment for brain tissue collection and processing
-
Reagents for immunohistochemistry and ELISA
Protocol:
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Randomly assign the 5XFAD mice to a vehicle control group and a treatment group.
-
Administer the test compound or vehicle to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 3 months).
-
Conduct behavioral tests (e.g., Morris water maze for spatial learning and memory) at the end of the treatment period.
-
After the behavioral tests, euthanize the mice and collect brain tissue.
-
Process one hemisphere of the brain for immunohistochemical analysis of Aβ plaques and neuroinflammation (e.g., staining for Iba1 and GFAP).
-
Homogenize the other hemisphere to measure Aβ levels (Aβ40 and Aβ42) by ELISA.
-
Analyze the data statistically to determine the effect of the treatment on cognitive function and AD-related pathology.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the development of this compound derivatives for neurodegenerative diseases.
Caption: Inhibition of Tau hyperphosphorylation by this compound derivatives.
Caption: Neuroprotective mechanism of this compound derivatives via SIRT1 activation.
Caption: Inhibition of amyloid-beta production by this compound derivatives through BACE1 inhibition.
This compound derivatives represent a versatile and promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to engage multiple pathological targets offers the potential for disease-modifying effects. The protocols and data presented in this document provide a framework for researchers to synthesize, screen, and evaluate these compounds, with the ultimate goal of translating promising candidates into clinical applications. Further research into the structure-activity relationships, pharmacokinetic properties, and long-term efficacy and safety of these derivatives is warranted.
References
- 1. Diaminothiazoles Modify Tau Phosphorylation and Improve the Tauopathy in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaminothiazoles modify Tau phosphorylation and improve the tauopathy in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of multitarget new this compound derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design, docking, simulation, synthesis, and in vitro studies of small benzothiazole molecules as selective BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 13. MTT assay [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. Evidence for Enhanced Efficacy of Passive Immunotherapy against Beta-Amyloid in CD33-Negative 5xFAD Mice | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch 2-Aminothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch synthesis of 2-aminothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.
-
Suboptimal Temperature: The reaction often requires heating. Ensure the reaction mixture is heated appropriately. For instance, a reaction of 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes. Some modern variations utilize microwave irradiation to reduce reaction times and potentially improve yields.
-
Improper Solvent: The choice of solvent is crucial. While methanol and ethanol are common, other solvents like water, 1-butanol, and 2-propanol have been used successfully, sometimes in mixtures. Solvent-free conditions have also been reported to enhance reaction rates and yields.
-
Catalyst Issues: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency. Catalysts such as silica-supported tungstosilisic acid have been shown to give high yields (79-90%). If using a catalyst, ensure it is active and used in the correct amount.
-
Reagent Purity: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. Use reagents of high purity and consider recrystallization or distillation if necessary.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The reaction mechanism involves several steps, and competing reactions can occur. Careful control of reaction conditions can minimize these.
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers.
-
Reaction Conditions: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, performing the reaction under acidic conditions (e.g., 10M-HCl-
Technical Support Center: Controlling Regioselectivity in the Synthesis of N-Substituted 2-Aminothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted 2-aminothiazoles. Our focus is to address common challenges related to controlling regioselectivity, a critical aspect of synthesizing these important pharmaceutical scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in the synthesis of N-substituted 2-aminothiazoles?
A1: The main challenge in controlling regioselectivity arises from the ambident nucleophilic nature of N-substituted thioureas when reacting with α-haloketones in the Hantzsch thiazole synthesis. The thiourea can react via either of its nitrogen atoms, leading to two possible regioisomeric products: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.
Q2: How do reaction conditions, particularly pH, influence the regioselectivity of the Hantzsch synthesis?
A2: Reaction conditions, especially the pH, play a crucial role in directing the outcome of the synthesis. Condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent almost exclusively yields 2-(N-substituted amino)thiazoles.[1] Conversely, conducting the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
Q3: Are there specific acidic conditions that favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer?
A3: Yes, specific acidic conditions have been shown to favor the formation of the 2-imino isomer. For instance, reactions carried out in a mixture of 10M HCl and ethanol (1:2 ratio) at 80°C for 20 minutes have been found to be efficient for generating 3-substituted 2-imino-2,3-dihydrothiazoles.[1] In a specific case, this method yielded 2-imino-3,4-dimethyl-2,3-dihydrothiazole in a 73% yield.[1]
Q4: What role do the substituents on the N-substituted thiourea and the α-haloketone play in regioselectivity?
A4: The electronic and steric properties of the substituents on both the thiourea and the α-haloketone can significantly influence regioselectivity. Bulky substituents on the thiourea nitrogen can sterically hinder the attack at that nitrogen, thus favoring the formation of the 2-(N-substituted amino)thiazole. The electronic nature of the substituents can also affect the nucleophilicity of the nitrogen atoms and the stability of the intermediates, thereby influencing the product ratio.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity - Mixture of Isomers Obtained
-
Symptom: You obtain a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole, and you wish to favor one over the other.
-
Possible Cause: Inappropriate reaction conditions, particularly the pH of the reaction medium.
-
Solution:
-
To favor the 2-(N-substituted amino)thiazole: Ensure your reaction is running under neutral conditions. Use a non-acidic solvent like ethanol or methanol.[1]
-
To favor the 3-substituted 2-imino-2,3-dihydrothiazole: Introduce acidic conditions. A mixture of 10M HCl and ethanol is a documented effective condition.[1]
-
Issue 2: Low Yield of the Desired Regioisomer
-
Symptom: The desired regioisomer is formed, but the overall yield is low.
-
Possible Causes:
-
Suboptimal reaction temperature or time.
-
Poor quality of starting materials.
-
Formation of side products other than the regioisomer.
-
-
Solutions:
-
Optimize Reaction Parameters: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates.
-
Purify Starting Materials: Ensure the α-haloketone and N-substituted thiourea are of high purity. Impurities can lead to undesired side reactions.
-
Inert Atmosphere: For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Issue 3: Unexpected Product Formation
-
Symptom: An unexpected product is isolated, which is neither of the expected regioisomers.
-
Possible Cause: Rearrangement reactions can occur under certain conditions, especially with complex starting materials.
-
Solution:
-
Thorough Characterization: Fully characterize the unexpected product using techniques like NMR (1H, 13C, and 2D), mass spectrometry, and if possible, X-ray crystallography to understand its structure.
-
Mechanistic Re-evaluation: Re-examine the reaction mechanism to identify potential rearrangement pathways. The structure of your starting materials might favor an alternative reaction cascade.
-
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of N-substituted 2-aminothiazoles under various conditions.
Table 1: Effect of Reaction Conditions on Regioselectivity
| N-Substituted Thiourea | α-Haloketone | Solvent | Additive | Temp (°C) | Time | Product(s) | Yield (%) | Reference |
| N-Methylthiourea | Chloroacetone | Ethanol | None | Reflux | - | 2-(Methylamino)-4-methylthiazole | Exclusive Product | [1] |
| N-Methylthiourea | Chloroacetone | Ethanol/10M HCl (2:1) | HCl | 80 | 20 min | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73 | [1] |
| N-Phenylthiourea | 2-Bromoacetophenone | Ethanol | None | Reflux | 30 min | 2-(Phenylamino)-4-phenylthiazole | High | [2] |
Note: "-" indicates that the specific value was not provided in the source.
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylamino)-4-phenylthiazole (Neutral Conditions)
This protocol is a general procedure for the Hantzsch synthesis under neutral conditions, favoring the formation of the 2-(N-substituted amino)thiazole.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol) and N-phenylthiourea (5.5 mmol) in methanol (10 mL).
-
Reaction: Add a stir bar and heat the mixture to reflux (approximately 65°C) with stirring for 30 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and stir.
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure 2-(phenylamino)-4-phenylthiazole.
Protocol 2: Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (Acidic Conditions)
This protocol is adapted from a procedure favoring the formation of the 3-substituted 2-imino isomer.[1]
-
Reaction Setup: In a sealed reaction vessel, combine N-methylthiourea and chloroacetone in a 2:1 mixture of ethanol and 10M hydrochloric acid.
-
Reaction: Heat the mixture at 80°C for 20 minutes.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with cold water and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Visualizations
Caption: Hantzsch thiazole synthesis reaction pathway.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting regioselectivity issues.
References
overcoming challenges in the purification of 2-aminothiazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as α-haloketones and thiourea, as well as side-products from the cyclization reaction. Depending on the synthetic route, regioisomers and over-alkylated products may also be present.
Q2: My this compound derivative has poor solubility in common recrystallization solvents. What can I do?
A2: Poor solubility is a frequent challenge. You can try using a co-solvent system, where a good solvent is paired with a poor solvent to achieve optimal recrystallization conditions. Alternatively, techniques like forming co-crystals or salts can significantly enhance solubility.[1] For initial screenings, using a co-solvent like DMSO or adjusting the pH to be slightly acidic can help solubilize the compound.[1]
Q3: I am observing a persistent color in my purified product. How can I remove it?
A3: Colored impurities can often be removed by treating the solution of your crude product with activated charcoal during recrystallization. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: My purification yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors. Each purification step, such as recrystallization or chromatography, can lead to material loss. Suboptimal solvent choice in recrystallization can leave a significant amount of product in the mother liquor. Incomplete precipitation and losses during product transfer are also common culprits.
Q5: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the compound separates as a liquid. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if significant impurities are present. To address this, try using a lower boiling point solvent, a solvent mixture, or adding a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Problem: The purity of the this compound derivative, as determined by HPLC or NMR, remains unsatisfactory after a single recrystallization.
dot
Caption: Troubleshooting workflow for low purity after recrystallization.
Issue 2: Product Fails to Crystallize
Problem: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form.
dot
Caption: Troubleshooting workflow when the product fails to crystallize.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Recrystallization | 60 - 90 | > 98 | Simple, cost-effective, scalable. | Can be time-consuming, potential for low recovery with highly soluble compounds. |
| Column Chromatography | 40 - 80 | > 99 | High resolution for separating closely related impurities. | More complex, requires more solvent, can be less scalable. |
| Acid-Base Extraction | 70 - 95 | Variable | Good for removing neutral or acidic/basic impurities. | Limited to compounds with appropriate pKa values, may require further purification. |
Note: The yield and purity ranges are general estimates and can vary significantly depending on the specific derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: General Recrystallization of a 2-Amino-4-arylthiazole Derivative
Objective: To purify a crude 2-amino-4-arylthiazole derivative by recrystallization from ethanol.
Materials:
-
Crude 2-amino-4-arylthiazole derivative
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more ethanol portion-wise until the solid completely dissolves at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
dot
Caption: Experimental workflow for recrystallization.
Protocol 2: Flash Column Chromatography for a Mixture of this compound Derivatives
Objective: To separate a mixture of a this compound derivative from a less polar byproduct using flash column chromatography.
Materials:
-
Crude mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate)
-
Chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your system and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent (that is then evaporated onto a small amount of silica).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a stain.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
dot
Caption: Experimental workflow for flash column chromatography.
References
Technical Support Center: Troubleshooting Side Reactions in the Functionalization of the Thiazole Ring
Welcome to the Technical Support Center for thiazole ring functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common side reactions and challenges encountered during the chemical modification of thiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific side reactions.
Electrophilic Substitution: Halogenation
Q1: I am attempting to mono-brominate a 2-aminothiazole derivative at the C5 position but am observing a mixture of products, including di-brominated species and low yields. What are the likely causes and how can I improve the regioselectivity?
A1: Achieving selective mono-bromination at the C5 position of 2-aminothiazoles is a common challenge. The high activation of the ring by the amino group can lead to over-bromination or reaction at undesired positions.
Troubleshooting Guide: Poor Regioselectivity and Over-bromination in the Bromination of 2-Aminothiazoles
| Symptom | Potential Cause | Recommended Solution & Protocol |
| Low or no conversion | 1. Inactive brominating agent (e.g., NBS).2. Insufficient reaction temperature or time. | 1. Use freshly recrystallized N-Bromosuccinimide (NBS).2. Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC. |
| Formation of multiple products (TLC) | 1. Over-bromination (di- or tri-bromination).2. Lack of regioselectivity. | 1. Lower the reaction temperature (e.g., to 0°C or -10°C) and use a strict 1:1 stoichiometry of the substrate to NBS.[1]2. Consider a more selective brominating agent like Copper(II) Bromide (CuBr₂) or an enzymatic method.[1][2] |
| Di-brominated product contamination | 1. Reaction temperature is too high.2. Excess NBS was used.3. Prolonged reaction time. | 1. Perform the reaction at a lower temperature.2. Carefully control the stoichiometry of NBS.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Product decomposition during purification | 1. Sensitivity of the brominated product to silica gel.2. Thermal instability. | 1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation. |
Detailed Experimental Protocol: Selective C5-Bromination using Copper(II) Bromide [2]
This protocol offers high regioselectivity for the C5 position.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.
Logical Troubleshooting Flow for Bromination
Metal-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)
Q2: My Suzuki-Miyaura coupling reaction of a halothiazole is giving a significant amount of homocoupled (dimerized) boronic acid byproduct. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species. Rigorous exclusion of oxygen and careful selection of the palladium source are crucial.
Troubleshooting Guide: Minimizing Homocoupling in Suzuki Coupling
| Symptom | Potential Cause | Recommended Solution & Protocol |
| Significant homocoupling of boronic acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst. | 1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (N₂ or Ar) for at least 15-30 minutes. Perform the entire reaction under a positive pressure of an inert gas.[3]2. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂).[3] |
| Low yield of cross-coupled product | 1. Catalyst deactivation.2. Suboptimal base or solvent. | 1. Ensure high purity of reagents and solvents. The sulfur atom in the thiazole ring can sometimes inhibit the catalyst.2. Optimization: Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[3] |
Detailed Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling of 2-Bromothiazole with Phenylboronic Acid
-
Reagent Preparation: Finely powder and dry the base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Setup and Deoxygenation: To an oven-dried Schlenk flask, add 2-bromothiazole (1.0 eq.), phenylboronic acid (1.2 eq.), and the dried base. Seal the flask, then evacuate and backfill with argon three times. Add the solvent (e.g., a 4:1 mixture of dioxane and water) that has been previously degassed by sparging with argon for 30 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Q3: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen) in my Suzuki coupling reaction. What are the best strategies to prevent this?
A3: Protodeboronation is a common issue, especially with electron-rich or heteroaryl boronic acids. The stability of the boronic acid is key to suppressing this side reaction.
Troubleshooting Guide: Preventing Protodeboronation
| Symptom | Potential Cause | Recommended Solution |
| Formation of Ar-H instead of Ar-Ar' | 1. Instability of the boronic acid.2. Presence of protic sources (e.g., water). | 1. Use a more stable boronic acid derivative: Convert the boronic acid to a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt. These derivatives release the boronic acid slowly in situ.[4]2. Anhydrous Conditions: If possible, use anhydrous solvents and bases. |
Q4: What are the common side reactions in Stille coupling of halothiazoles, and how can they be addressed?
A4: The primary side reaction in Stille coupling is the homocoupling of the organostannane reagent.[4] Additionally, the toxicity of tin reagents is a significant drawback.
Troubleshooting Guide: Side Reactions in Stille Coupling
| Symptom | Potential Cause | Recommended Solution |
| Homocoupling of organostannane | 1. Reaction of two organostannane molecules with the Pd(II) precatalyst.2. Radical processes involving the Pd(0) catalyst. | 1. Use a Pd(0) precatalyst.2. Ensure rigorous exclusion of oxygen. |
| Difficulty in removing tin byproducts | Low polarity of tin compounds. | 1. Work-up: Wash the reaction mixture with a saturated aqueous solution of KF.2. Purification: Filter through silica gel with an eluent containing ~2-5% triethylamine.[5] |
Workflow for Optimizing Cross-Coupling Reactions
References
improving the yield of 2-aminothiazole synthesis with microwave assistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-aminothiazole synthesis using microwave assistance. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why should I use microwave assistance for this compound synthesis instead of conventional heating?
A1: Microwave-assisted synthesis offers significant advantages over conventional methods, including dramatically reduced reaction times (minutes versus hours), improved product yields, and alignment with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions.[1][2][3]
Q2: What is the general mechanism for the microwave-assisted Hantzsch synthesis of 2-aminothiazoles?
A2: The Hantzsch thiazole synthesis is a well-established method for preparing this class of compounds. Under microwave irradiation, the reaction typically involves the cyclocondensation of an α-haloketone with a thiourea derivative. The microwave energy accelerates the rate of reaction, leading to rapid formation of the this compound ring system.
Q3: Can this method be used for a wide range of substrates?
A3: Yes, microwave-assisted Hantzsch synthesis is versatile and has been successfully applied to a variety of substituted α-haloketones and thioureas to produce a diverse library of this compound derivatives.[4]
Q4: Are there any safety precautions specific to microwave-assisted synthesis?
A4: Absolutely. Always use sealed microwave-specific reaction vessels to prevent solvent leakage and pressure buildup. Never exceed the recommended volume for the vials. Ensure the microwave synthesizer is properly maintained and operated according to the manufacturer's instructions. Monitor temperature and pressure closely throughout the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 2-aminothiazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Improper Solvent Choice: The solvent may not be efficiently absorbing microwave energy or may be unsuitable for the reactants. 3. Reagent Impurity: Impurities in the α-haloketone or thiourea can lead to side reactions.[5] 4. Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. | 1. Increase Temperature: Gradually increase the reaction temperature. A common range is 70-100°C.[1][5] 2. Solvent Screening: Test different solvents. Ethanol and methanol are commonly effective.[1][4][5] Solvent-free conditions using a solid support like basic alumina have also proven effective.[6] 3. Purify Reagents: Ensure high purity of starting materials through recrystallization or distillation.[5] 4. Optimize Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 2 equivalents) is often beneficial.[1][7] |
| Formation of Side Products/Impurities | 1. Excessive Temperature or Reaction Time: Over-heating can lead to decomposition or the formation of undesired byproducts.[5] 2. Presence of Water: Moisture can interfere with the reaction. | 1. Optimize Conditions: Reduce the microwave power, temperature, or reaction time. A typical duration is 5-30 minutes.[1][4] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. |
| Difficulty in Product Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Product is Highly Soluble: The product may be difficult to precipitate from the reaction mixture. 3. Contamination with Unreacted Starting Materials: Incomplete reaction leads to a mixture. | 1. Purification Technique: Use column chromatography on silica gel for purification. 2. Work-up Procedure: After cooling, pour the reaction mixture into cold water or a dilute sodium carbonate solution to precipitate the product.[5][7] The product can then be collected by filtration and washed.[1] 3. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction until completion to ensure full conversion of starting materials.[7][8] |
| Inconsistent Results | 1. Inhomogeneous Heating: "Hot spots" within the reaction vessel can lead to variability. 2. Inaccurate Measurements: Small variations in reagent quantities can affect the outcome. | 1. Ensure Stirring: Use a magnetic stir bar in the reaction vial to ensure even temperature distribution.[1] 2. Precise Measurements: Use calibrated equipment for accurate measurement of all reagents. |
Data on Reaction Parameters
The following tables summarize quantitative data from various studies, providing a comparison of different reaction conditions and their impact on yield.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |
| 2-amino-4-phenylthiazole | 8-10 hours | 14.20% | 5-15 minutes | 29.46% |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 hours | Lower Yields | 30 minutes | 95% |
| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 hours | 79-90% | 10-15 minutes | 82-92% |
| Data sourced from multiple studies to illustrate the general improvements seen with microwave assistance.[1][4] |
Table 2: Effect of Microwave Parameters on Yield
| Substrate | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |
| Substituted α-bromoketone & Thiourea | 170 | ~70 | 5-15 | Ethanol | Not Specified |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone & N-phenylthiourea | Not Specified | 90 | 30 | Methanol | 95% |
| Substituted acetophenone & Thiourea | 320 | Not Specified | 10-15 | Solvent-free | High Yields |
| Substituted ketone & Thiourea (with Iodine) | 170 | Not Specified | 5-15 | Not Specified | Good Yields |
| This table compiles data from various protocols to show a range of effective parameters.[1][4][7][8] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles
This protocol describes a general procedure for the synthesis of this compound derivatives from α-haloketones and thioureas in ethanol.[1]
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vials with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Add a magnetic stir bar to the vial.
-
Seal the vial securely and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[1][7] The temperature should be monitored and maintained around 70°C.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Isolate the product by pouring the reaction mixture into cold water, which should cause the product to precipitate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol.[1]
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Solvent-Free Microwave Synthesis using a Heterogeneous Catalyst
This protocol details a solvent-free approach for synthesizing 2-aminothiazoles using a NaHSO₄-SiO₂ catalyst.[8]
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.01 mol)
-
NaHSO₄-SiO₂ heterogeneous catalyst
-
Pestle and mortar
-
100 mL beaker
-
Microwave oven (e.g., CEM Discover Benchmate)
Procedure:
-
In a pestle and mortar, add the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄-SiO₂ catalyst.
-
Grind the mixture well for 2-3 minutes.
-
Transfer the mixture to a 100 mL beaker.
-
Irradiate the mixture in a microwave oven for 10-15 minutes at a power of 320 W.[8]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, extract the product from the reaction mixture using ethyl acetate (3 x 10 mL).
-
Remove the catalyst by filtration.
-
Dry the combined ethyl acetate extracts over anhydrous MgSO₄.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Recrystallize the product from methanol or ethanol to afford the pure this compound derivative.[8]
Visualized Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for microwave-assisted this compound synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medmedchem.com [medmedchem.com]
- 3. Recent advances in microwave assisted synthesis of biological active this compound-schiff bases and their metal chelates [medmedchem.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. jusst.org [jusst.org]
- 8. rjpbcs.com [rjpbcs.com]
Technical Support Center: Method Development for the Scale-Up of 2-Aminothiazole Production
Welcome to the technical support center for the method development and scale-up of 2-aminothiazole production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis, troubleshooting, and frequently asked questions related to this important chemical intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and scale-up of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.[1][2]
-
Suboptimal Temperature: The Hantzsch thiazole synthesis, a common method for this compound production, often requires heating to proceed efficiently.[1] Ensure the reaction mixture is heated to the optimal temperature as specified in the protocol.
-
Improper Solvent: The choice of solvent is crucial for the reaction's success. Solvents like ethanol, methanol, or ethyl acetate are commonly used.[3][4] The reaction may yield poor results in solvents like THF or MeCN.[4]
-
Reagent Purity: Impurities in the starting materials, such as the α-haloketone or thiourea, can lead to unwanted side reactions and lower yields.[1][2] It is advisable to use high-purity reagents.
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. Common side products include oxazoles (if the thioamide is contaminated with its corresponding amide) and dimers or polymers of the reactants.[2]
Q2: The purity of my this compound is low. How can I improve it?
Poor product quality is often due to unreacted starting materials or the formation of impurities during the reaction.
-
Optimize Reaction Conditions: Strict control of reaction parameters, especially temperature, can minimize the formation of side products.[1]
-
High-Purity Starting Materials: Using high-purity raw materials is essential to prevent the introduction of impurities from the start.[1] A patented method highlights the use of a monochloroacetaldehyde (MCA) trimer, which can be depolymerized to produce high-purity MCA, leading to a final product with a purity of up to 99.9%.[5][6]
-
Effective Purification: Recrystallization is a common and effective method for purifying this compound.[7] Suitable solvents for recrystallization include ethanol, methanol, or benzene.[5][8][9] The use of activated charcoal during recrystallization can help remove colored impurities.[8]
Q3: I'm having difficulty with the filtration of the product. What can I do?
Filtration difficulties are often caused by a small particle size or the presence of amorphous, gummy material.
-
Controlled Crystallization: A slower, more controlled crystallization process can lead to the formation of larger, more uniform crystals that are easier to filter. This can be achieved by gradually cooling the solution or by the slow addition of an anti-solvent.[10]
-
Solvent Selection: Ensure the chosen solvent for recrystallization is appropriate, where the product has high solubility at elevated temperatures and low solubility when cooled.[8]
Q4: I am concerned about exothermic runaway during scale-up. How can this be managed?
The synthesis of this compound is often an exothermic process, and the risk of a runaway reaction increases with scale due to the decreased surface-area-to-volume ratio, which makes heat dissipation more challenging.[1]
-
Robust Cooling System: A reliable and efficient cooling system is crucial for maintaining strict temperature control.[1]
-
Controlled Reagent Addition: Careful and controlled addition of reagents can help manage the rate of heat generation.[1]
-
Process Monitoring: Continuous monitoring of the reaction temperature is essential to detect any unexpected exotherms early.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely used method for the synthesis of this compound and its derivatives on a larger scale is the Hantzsch thiazole synthesis.[7] This method involves the condensation reaction between an α-haloketone (or a precursor like monochloroacetaldehyde) and thiourea.[7] One-pot synthesis protocols based on the Hantzsch reaction have also been developed to simplify the process and reduce reaction times.[11][12]
Q2: What are the primary safety concerns when scaling up this compound synthesis?
Key safety concerns include the handling of toxic and corrosive reagents such as α-haloketones and strong acids or bases.[7] The reaction can be exothermic, so careful temperature control is necessary to prevent runaway reactions.[1] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Q3: Are there "greener" or more sustainable methods for this compound synthesis?
Yes, research is ongoing to develop more environmentally benign methods. This includes the use of less hazardous reagents, such as replacing iodine with trichloroisocyanuric acid (TCCA) as a halogen source, and employing catalysts to enable milder reaction conditions.[7][12] One-pot syntheses also contribute to a greener process by reducing solvent usage and waste generation.[11][12]
Q4: How can the purity of this compound be assessed?
Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity assessment.[8] Other methods include melting point determination and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure and identify impurities.[12]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Hantzsch Synthesis (MCA Trimer) | Monochloroacetaldehyde (from trimer), Thiourea | 2-Propanol | 60 | 2 | 96.3 | 99.9 | [5] |
| Hantzsch Synthesis (MCA Trimer) | Monochloroacetaldehyde (from trimer), Thiourea | Methanol | 50 | 3 | 92.6 | 99.8 | [5] |
| One-Pot Synthesis (CuBr₂) | Acetophenone, Thiourea, Copper(II) Bromide | Ethyl Acetate | Reflux | - | 87 | - | [4] |
| Catalytic One-Pot Synthesis | Acetophenone, Thiourea, TCCA, Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80 | 0.75 | 98 | - | [12] |
| Catalyst-Free Synthesis | Phenacyl bromide, Thiourea | Tetrahydrofuran (THF) | Room Temp | - | 95 | - | [13] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound from an α-Haloketone
This protocol describes a general procedure for the synthesis of this compound derivatives.
Objective: To synthesize a this compound derivative via the Hantzsch condensation reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in ethanol.[2]
-
Reagent Addition: Add the thiourea (1-1.2 equivalents) to the solution.[2]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[2] Pour the contents into a beaker containing a cold 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed.[3]
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the solid with cold water to remove any inorganic impurities.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]
-
Drying: Dry the purified product under vacuum.
Protocol 2: One-Pot Synthesis of this compound Derivatives
This protocol outlines a one-pot procedure for the synthesis of this compound derivatives from a ketone.
Objective: To synthesize a this compound derivative in a one-pot reaction, avoiding the isolation of the α-haloketone intermediate.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the ketone (e.g., acetophenone, 1.5 mmol), a halogenating agent (e.g., trichloroisocyanuric acid - TCCA, 0.5 mmol), and a catalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄, 0.01 g) in a solvent (e.g., 3.0 mL of ethanol).[12]
-
Intermediate Formation: Stir the mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 25 minutes) to form the α-haloketone intermediate in situ. Monitor the completion of this step by TLC.[12]
-
Thiourea Addition: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[12]
-
Cyclization: Continue stirring at the same temperature until the reaction is complete, as monitored by TLC.[12]
-
Catalyst Removal: If a magnetic catalyst is used, it can be removed using an external magnet.[12]
-
Neutralization and Precipitation: Add a 10% sodium bicarbonate solution to neutralize the mixture, which will cause the this compound product to precipitate.[12]
-
Isolation and Purification: Collect the precipitate by filtration and wash it with water and ethanol. Dry the purified product in an oven.[12]
Visualizations
Caption: Experimental workflow for Hantzsch this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. EP0482607B1 - Process of producing this compound - Google Patents [patents.google.com]
- 6. JPH04164076A - Production of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of 2-Aminothiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 2-aminothiazole-based compounds.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
Symptom: Your this compound derivative dissolves readily in DMSO, but precipitates when diluted into aqueous buffers or cell culture media for your experiment.
Cause: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the final solution. The abrupt change in solvent polarity upon dilution significantly reduces the compound's solubility.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its effect on the aqueous solution. However, be aware that very low DMSO concentrations can worsen precipitation for highly insoluble compounds.
-
Employ Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). This can create a more gradual transition in solvent polarity upon dilution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.
-
pH Adjustment: The solubility of many this compound derivatives is pH-dependent due to the basic nature of the amino group.[1] Acidic conditions can protonate this group, potentially increasing aqueous solubility. Consider dissolving your compound in a buffer with a slightly acidic pH. However, be cautious as extreme pH values can lead to compound degradation.
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are observing high variability in the measured activity of your this compound compound between experiments, even when using the same stock solution.
Cause: Inconsistent results can often be linked to underlying solubility and stability issues.
Solutions:
-
Verify Stock Solution Integrity: Visually inspect your DMSO stock solution for any signs of precipitation before each use. If crystals are present, gently warm the solution and vortex to redissolve the compound. Prepare fresh stock solutions frequently to avoid issues with long-term stability.
-
Control Buffer pH: Since the solubility of this compound derivatives can be sensitive to pH, minor variations in buffer preparation can lead to significant differences in the concentration of the dissolved compound. Always prepare buffers carefully and verify the pH before use.
-
Consider Compound Degradation: Some compounds may be unstable in certain solvents or under specific experimental conditions (e.g., prolonged incubation at 37°C). Assess the stability of your compound under your experimental conditions using analytical techniques like HPLC.
-
Formulation Strategies: If simple adjustments do not resolve the issue, more advanced formulation strategies, such as those detailed in the FAQs below, may be necessary to ensure consistent solubility and, consequently, more reliable biological data.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the solubility of this compound-based compounds?
A1: Several techniques can be employed, broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[2]
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix can enhance solubility.[3]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and saturation solubility.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the compound.[1]
-
-
Chemical Modifications:
-
Salt Formation: If the this compound derivative has a suitable pKa, converting it to a salt form can improve its aqueous solubility.[1] A general guideline is that the difference in pKa (ΔpKa) between the basic compound and the acidic co-former should be greater than 2-3 for stable salt formation.[1]
-
Prodrugs: A prodrug is a bioreversible derivative that is converted to the active parent drug in vivo. This approach can be used to improve solubility for administration.[1]
-
Co-crystals: These are crystalline structures of the active pharmaceutical ingredient (API) with a co-former in a specific stoichiometric ratio, which can have improved solubility properties.[1]
-
Q2: How do I choose the most appropriate solubility enhancement technique?
A2: The selection of a suitable technique depends on several factors, including the physicochemical properties of your specific compound, the intended application (e.g., in vitro assay vs. in vivo administration), and the stage of drug development. The following workflow can guide your decision-making process:
Q3: Can you provide examples of how these techniques have improved solubility?
A3: While extensive quantitative data specifically for a wide range of this compound derivatives is not always readily available in a consolidated format, the following tables illustrate the potential for significant solubility improvement using various techniques with other poorly soluble compounds. Similar improvements can be explored for this compound derivatives.
Table 1: Solubility Enhancement via Cyclodextrin Complexation
| Compound | Formulation | Solubility (µg/mL) | Fold Increase |
| Retinoic Acid | Pure Drug | 0.4 | - |
| Retinoic Acid:HP-β-CD (Kneaded) | Complex | 32.5 | 81 |
Data adapted from a study on retinoic acid, demonstrating the potential of cyclodextrin complexation.[4]
Table 2: Solubility Enhancement via Solid Dispersion
| Compound | Formulation | Solubility (µg/mL) | Fold Increase |
| Gliclazide | Pure Drug | 38.74 | - |
| Gliclazide:PVP K30 (1:5) | Solid Dispersion | 98.30 | 2.54 |
Data for Gliclazide, a BCS Class II drug, illustrating the effect of solid dispersion.[1]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a this compound-based compound to enhance its aqueous solubility.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
Suitable organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both the drug and the carrier)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve both the compound and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Ensure complete dissolution, using sonication if necessary, to obtain a clear solution.
-
Evaporate the solvent using a rotary evaporator under vacuum at a suitable temperature (e.g., 40-60°C).
-
Continue evaporation until a solid mass or a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
Characterize the solid dispersion for its physicochemical properties and determine the enhancement in solubility and dissolution rate.[5]
Protocol 2: Preparation of a Nanosuspension by the Precipitation Method
Objective: To prepare a nanosuspension of a this compound-based compound to improve its solubility and dissolution velocity.
Materials:
-
This compound derivative
-
A solvent in which the drug is soluble (e.g., DMSO, ethanol)
-
An anti-solvent in which the drug is poorly soluble (e.g., water, aqueous buffer)
-
Stabilizer (e.g., Poloxamer 188, Tween 80, PVP)
-
High-speed homogenizer or magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in the chosen solvent to prepare the drug solution.
-
Dissolve the stabilizer in the anti-solvent to prepare the aqueous phase.
-
Add the drug solution dropwise into the aqueous phase under high-speed homogenization or vigorous magnetic stirring.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
Continue stirring for a specified period to ensure the formation of a stable nanosuspension.
-
The nanosuspension can be further processed, for example, by removing the organic solvent through evaporation under reduced pressure.
-
Characterize the nanosuspension for particle size, zeta potential, and solubility enhancement.[6]
Signaling Pathway and Experimental Workflow Diagrams
Poor solubility of this compound-based inhibitors can be a significant hurdle in studying their effects on signaling pathways. For instance, in cancer research, these compounds are often investigated as inhibitors of key kinases like CDK2 and VEGFR-2. If the inhibitor precipitates in the cell culture medium, its effective concentration at the cellular level will be unknown, leading to inaccurate and unreliable results.
The following diagram illustrates a simplified signaling pathway for Cyclin-Dependent Kinase 2 (CDK2), a common target for this compound inhibitors in cancer research.[7][8]
In this pathway, the active Cyclin E/CDK2 complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S-phase of the cell cycle. A this compound-based CDK2 inhibitor would block this phosphorylation step. However, if the inhibitor has poor aqueous solubility, it may precipitate out of the cell culture medium, resulting in a lower effective concentration and an underestimation of its true inhibitory potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalysts for Greener 2-Aminothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the greener synthesis of 2-aminothiazoles. The information is designed to help overcome common experimental challenges and optimize catalytic processes.
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields are a frequent challenge in 2-aminothiazole synthesis. The following guide provides a systematic approach to identifying and resolving the root causes.
| Possible Cause | Recommended Solution |
| Poor Quality of Starting Materials | 2-Aminothiophenol is prone to oxidation; use freshly distilled or purified material. Ensure aldehydes are pure and devoid of carboxylic acid impurities.[1] |
| Sub-optimal Reaction Conditions | Systematically vary the solvent, temperature, and reaction time. Small-scale parallel reactions can efficiently screen for optimal conditions.[2] The choice of a suitable solvent and temperature is crucial for the reaction's success.[3][4] |
| Inefficient Catalyst | The selection of an appropriate catalyst is critical. A range of catalysts, including Brønsted acids, have been effectively used.[1] Consider screening different catalysts to find one that is optimal for your specific substrates. |
| Catalyst Deactivation | Catalyst deactivation can occur due to poisoning by impurities or thermal degradation. Ensure high purity of reactants and consider catalysts with higher thermal stability. Some catalysts may lose activity due to leaching into the reaction mixture.[5] |
| Incomplete Cyclization and Oxidation | The final steps of cyclization and oxidation are crucial. Ensure an adequate oxidant, such as hydrogen peroxide or dimethyl sulfoxide (DMSO), is present if the reaction does not utilize atmospheric oxygen.[1] |
| Product Solubility Issues | The desired product may be highly soluble in the reaction solvent, hindering precipitation. Try adding a non-solvent like water or hexane to induce precipitation.[1] |
Issue 2: Catalyst Deactivation and Reusability
A key aspect of greener synthesis is the ability to recover and reuse the catalyst. This guide addresses common issues related to catalyst deactivation.
| Possible Cause | Recommended Solution |
| Leaching of Active Species | Leaching of the active catalytic species from a solid support into the reaction mixture can lead to a significant loss in activity.[5] After the reaction, filter and wash the catalyst thoroughly before reuse. |
| Fouling of Catalyst Surface | The catalyst surface can be blocked by byproducts or unreacted starting materials. Wash the catalyst with a suitable solvent to remove adsorbed species before reuse. |
| Thermal Degradation | Some catalysts may not be stable at the required reaction temperatures. Select a catalyst with known thermal stability for the desired reaction conditions. |
| Poisoning | Impurities in the reactants or solvent can act as catalyst poisons. Ensure the use of high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-aminothiazoles from α-haloketones and thiourea (Hantzsch Synthesis)?
A1: The Hantzsch thiazole synthesis proceeds through the reaction of an α-halo carbonyl compound with a thiourea. The mechanism involves the initial formation of an α-haloketone, which is then nucleophilically attacked by the sulfur atom of thiourea. Subsequent intramolecular cyclization and dehydration lead to the formation of the this compound ring.[6]
Q2: What are some greener catalytic approaches for this compound synthesis?
A2: Greener approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. Examples include:
-
Using water or polyethylene glycol (PEG) as a solvent.[7][8]
-
Employing solid-supported catalysts for easy recovery and reuse.[9]
-
Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[8]
-
One-pot syntheses that avoid the isolation of intermediates, thus reducing waste.[3][10][11]
Q3: How can I improve the recovery and reuse of my catalyst?
A3: To improve catalyst reusability, consider the following:
-
Use heterogeneous catalysts that can be easily separated by filtration.[9]
-
For magnetic nanocatalysts, an external magnet can be used for efficient separation.[4]
-
After recovery, wash the catalyst with appropriate solvents to remove any adsorbed species before drying and reusing.[9]
Q4: What are some common side reactions in this compound synthesis?
A4: Side reactions can lead to the formation of impurities and lower the yield of the desired product. Optimizing reaction conditions can help minimize the formation of these byproducts.[1]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis using a Magnetic Nanocatalyst
This protocol describes a greener synthesis of 2-aminothiazoles using a recoverable magnetic nanocatalyst and a safer halogen source.
-
In a round-bottom flask, suspend the magnetic nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4, 0.01 g) in ethanol (3.0 mL).[4][12]
-
Add the acetophenone derivative (1.5 mmol) and trichloroisocyanuric acid (TCCA) (0.5 mmol).[4][12]
-
Stir the mixture at 80 °C for 25 minutes. Monitor the formation of the intermediate α-haloketone using Thin Layer Chromatography (TLC).[4][12]
-
Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.[4][12]
-
Continue stirring at 80 °C and monitor the reaction progress by TLC.[12]
-
Upon completion, cool the reaction mixture and separate the magnetic nanocatalyst using an external magnet.[4]
-
Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.[4][12]
-
Filter the precipitate, wash with water and ethanol, and dry to obtain the pure this compound product.[3][12]
Protocol 2: Lactic Acid-Mediated Green Synthesis
This protocol utilizes biodegradable lactic acid as both a catalyst and a solvent, representing an environmentally friendly approach.[10]
-
Combine the ketone, N-bromosuccinimide (NBS), and thiourea in lactic acid.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80 | 25 min (intermediate) + reaction time | High | [4] |
| Montmorillonite-K10 | DMSO | 80 | 2 hours | Good to Excellent | [5] |
| PEG-400 | PEG-400/Water | Room Temperature | 1 hour | 84-89 | [7] |
| Lactic Acid | Lactic Acid | Not specified | Not specified | Good | [10] |
| Copper(II) bromide | Ethyl Acetate | Reflux | Not specified | 87 | [11] |
Visualizations
Caption: A generalized experimental workflow for the greener catalytic synthesis of 2-aminothiazoles.
Caption: A simplified reaction pathway for the Hantzsch synthesis of 2-aminothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. rsc.org [rsc.org]
strategies to avoid the formation of isomeric impurities in thiazole synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a focus on avoiding the formation of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomeric impurity formation in thiazole synthesis?
A1: The most common cause of isomeric impurities arises during the Hantzsch thiazole synthesis , a robust and widely used method involving the condensation of an α-haloketone with a thioamide.[1][2] When an unsymmetrical α-haloketone or a substituted thioamide is used, the reaction can proceed through two different cyclization pathways, leading to a mixture of constitutional isomers, typically 2,4- and 2,5-disubstituted thiazoles.[1]
Q2: I am observing an unexpected isomer in my Hantzsch synthesis. How can I control the regioselectivity?
A2: Controlling regioselectivity is a critical challenge that can be addressed through several strategic modifications to your experimental setup.[1]
-
Choice of Starting Materials: The electronic and steric properties of your substrates are paramount. Bulky substituents on the α-haloketone or thioamide can sterically hinder one reaction pathway, thereby favoring the formation of a single regioisomer.[1]
-
Reaction Conditions (pH): The pH of the reaction medium has a significant impact. In neutral solvents, the reaction of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively.[3][4] Conversely, conducting the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[1][4] In some cases, acidic conditions can drive the reaction to produce the 2-imino isomer in high yield (up to 73%).[4]
-
Catalyst Selection: Modern synthetic approaches often employ catalysts to enhance efficiency and control regioselectivity. For instance, silica-supported tungstosilisic acid has been shown to promote the reaction with high yields (79-90%) and high regioselectivity.[5][6]
-
Sequential Synthesis: For unsymmetrical substrates, abandoning a one-pot approach in favor of a sequential, multi-step synthesis provides the highest level of control.[7] This involves the controlled, separate formation of key intermediates before the final cyclization step, which prevents the formation of undesired isomers.[7]
Q3: Are there alternative synthesis methods that can inherently avoid these isomeric issues?
A3: Yes. If the Hantzsch synthesis proves difficult to control for your target molecule, consider alternative named reactions that offer different and often more specific regiochemical outcomes.
-
Cook-Heilbron Synthesis: This method is ideal for synthesizing 5-aminothiazoles . It involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[2][8][9] Its mechanism generally leads to a specific substitution pattern, avoiding the isomeric mixtures common in Hantzsch synthesis.[8]
-
Gabriel Synthesis: This route is used to produce 2,5-disubstituted thiazoles by reacting α-acylaminoketones with a thionating agent like phosphorus pentasulfide.[10][11]
Q4: My yield is low, even when the regioselectivity is correct. What are other common issues?
A4: Low yields can stem from several factors unrelated to isomer formation:
-
Suboptimal Temperature: The Hantzsch synthesis often requires heating. Ensure your reaction is maintained at the appropriate temperature (e.g., reflux at 65°C or 100°C in methanol/ethanol) for a sufficient duration.[3][5]
-
Reagent Purity: Impurities in the α-haloketone or thioamide can lead to side reactions. Always use high-purity reagents.[3]
-
Solvent Choice: While ethanol and methanol are common, other solvents or even solvent-free conditions have been reported to improve yields.[3] Modern, greener protocols often utilize water or polyethylene glycol (PEG).[6]
-
Energy Source: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[2][12]
Troubleshooting Guide: Isomeric Impurity Formation
This guide helps diagnose and resolve issues with regioselectivity, primarily in the Hantzsch thiazole synthesis.
| Symptom | Possible Cause | Recommended Solution(s) |
| Mixture of 2,4- and 2,5-disubstituted thiazoles. | Use of an unsymmetrical α-haloketone in a one-pot reaction. | 1. Introduce Steric Hindrance: Select starting materials with bulky groups to favor one isomer. 2. Switch to a Sequential Protocol: Isolate the Knoevenagel or enamine intermediate before the final cyclization to ensure a single reaction pathway.[7] 3. Change Synthesis Route: If a 2,5-disubstituted product is desired, consider the Gabriel Synthesis.[10][11] |
| Formation of 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-amino-thiazole. | Reaction performed under acidic conditions. | 1. Use a Neutral Solvent: Run the reaction in a neutral solvent like ethanol or methanol without added acid to exclusively favor the 2-(N-substituted amino)thiazole.[3][4] 2. Buffer the Reaction: If acidic catalysis is needed for other reasons, consider using a milder acid or a buffered system. |
| Inconsistent isomer ratio between batches. | Poor control over reaction conditions (temperature, pH, reaction time). | 1. Standardize Conditions: Ensure consistent temperature, solvent purity, and reaction time. 2. Use a Catalyst: Employ a reusable, solid-supported catalyst (e.g., SiW.SiO₂) to improve reproducibility and regioselectivity.[5] |
Experimental Protocols
Protocol 1: Regioselective Hantzsch Synthesis Using a Reusable Catalyst
This protocol describes an efficient, one-pot synthesis of Hantzsch thiazole derivatives with high regioselectivity using silica-supported tungstosilisic acid (SiW.SiO₂).[5]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%)[5]
-
Ethanol/Water (1:1 mixture), 5 mL
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and the SiW.SiO₂ catalyst.[3][5]
-
Solvent Addition: Add 5 mL of the 1:1 ethanol/water mixture.[3][5]
-
Reaction: Stir the mixture and reflux at 65°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3.5 hours.[3][5]
-
Isolation: Once the reaction is complete, cool the mixture. The solid product will precipitate. Filter the hot solution to collect the solid product and wash it with ethanol.[3]
-
Purification & Catalyst Recovery: Dissolve the collected solid in acetone. The insoluble SiW.SiO₂ catalyst can be recovered by filtration for reuse. Evaporate the acetone from the filtrate under reduced pressure and dry the resulting pure product in an oven at 60°C.[3]
Visualized Workflow
Troubleshooting Isomeric Impurities
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the formation of isomeric impurities during thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. benchchem.com [benchchem.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
refining protocols for the selective N-acylation of 2-aminothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective N-acylation of 2-aminothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-acylation reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the N-acylation of this compound can stem from several factors. A primary issue is often the purity of the starting materials and reagents. Ensure your this compound is pure and the acylating agent has not degraded. Water content in the solvent can hydrolyze the acylating agent, so using dry solvents is critical.[1][2] The choice of base and reaction temperature also plays a significant role. For instance, using pyridine as both a base and solvent at elevated temperatures can improve yields.[1][2]
Troubleshooting Steps:
-
Check Reagent Purity: Use freshly purified this compound and a high-quality acylating agent.
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., dry THF, dry pyridine) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optimize Base and Solvent: Triethylamine (Et3N) in THF is a common choice, but for less reactive acylating agents, a stronger base or a different solvent might be necessary.[3] Pyridine can serve as both a solvent and a base, often leading to high yields.[1][2]
-
Adjust Temperature: While many acylations proceed at room temperature, gentle heating might be required to drive the reaction to completion. Monitor the reaction for potential side product formation at higher temperatures.
Q2: I am observing multiple products in my reaction mixture, including a bis-acylated product. How can I improve selectivity for mono-N-acylation?
The formation of multiple products, particularly bis-acylated species, is a common challenge due to the presence of two nucleophilic nitrogen atoms (the exocyclic amino group and the ring nitrogen) and the potential for the initially formed amide to be further acylated.[3]
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to the acylating agent. A slight excess of the aminothiazole can also help minimize bis-acylation.
-
Use a Protecting Group: A robust strategy is to protect the exocyclic amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected this compound can then be acylated, followed by a mild deprotection step to yield the desired mono-N-acylated product cleanly.[3]
-
Slow Addition of Acylating Agent: Adding the acylating agent dropwise at a low temperature (e.g., 0 °C) can help to control the reaction and favor mono-acylation.[3]
Q3: How do I prevent acylation on the thiazole ring nitrogen instead of the exocyclic amino group?
Regioselectivity between the exocyclic amino group and the endocyclic ring nitrogen is a critical aspect of this reaction. Acylation at the ring nitrogen is more likely under certain conditions.
Methods to Favor Exocyclic N-Acylation:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides, in the presence of a non-nucleophilic base like triethylamine, tend to favor acylation at the more nucleophilic exocyclic amino group.[1]
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of this compound. Aprotic solvents are generally preferred.
-
Protecting Group Strategy: As mentioned previously, protecting the exocyclic amine with a group like Boc effectively prevents reaction at this site, allowing for other transformations, and its subsequent removal provides the N-acylated product.[3]
Experimental Protocols
Protocol 1: General N-Acylation using Acyl Halides
This protocol describes a general method for the N-acylation of this compound using an acyl halide in the presence of a base.[1][2]
Materials:
-
This compound
-
Acyl halide (e.g., acetyl chloride, benzoyl chloride)
-
Dry Pyridine or Dry Tetrahydrofuran (THF)
-
Triethylamine (Et3N) (if using THF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in dry pyridine or dry THF.
-
If using THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl halide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acylation using a Boc-Protected Intermediate
This method offers high selectivity for mono-N-acylation by using a Boc-protected this compound intermediate.[3]
Part A: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq) or DMAP (catalytic amount).
-
Stir the mixture at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected this compound.
Part B: Acylation and Deprotection
-
Dissolve the Boc-protected this compound (1.0 eq) in dry THF and cool to 0 °C.
-
Add a base such as triethylamine (1.2 eq).
-
Slowly add the acylating agent (e.g., O-acetylsalicyloyl chloride, 1.1 eq).[3]
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction as described in Protocol 1 to isolate the acylated, Boc-protected intermediate.
-
For deprotection, dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours until the Boc group is cleaved (monitor by TLC).
-
Remove the solvent and TFA under reduced pressure and purify the desired N-acylated this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acylation of this compound Derivatives.
| Entry | Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | - (Solvent-free) | - | Reflux | - | High | [1][4] |
| 2 | Benzoyl Chloride | Pyridine | Pyridine | - | - | High | [1] |
| 3 | O-acetylsalicyloyl chloride | Et3N | THF | 0 °C to 20 °C | 46 | 17 | [3] |
| 4 | O-acetylsalicyloyl chloride (on Boc-protected aminothiazole) | Et3N | THF | 0 °C to 20 °C | 16 | 70 (of acylated intermediate) | [3] |
| 5 | Chloroacetyl chloride | Et3N | - | - | - | - | [1] |
Visualizations
Caption: Comparative workflow for direct vs. Boc-protected N-acylation of this compound.
Caption: Troubleshooting logic for common issues in this compound N-acylation.
References
- 1. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
comparative study of 2-aminothiazole derivatives as Aurora kinase inhibitors
A Comparative Study of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3][4] This guide provides a comparative analysis of various this compound derivatives that have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[3] Overexpression of Aurora kinases is linked to tumorigenesis, making them a significant target in oncology drug development.[3][5] This document summarizes inhibitory activities, details experimental methodologies, and visualizes key biological and experimental pathways to offer an objective comparison for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against Aurora A and Aurora B kinases. The data is compiled from various studies to illustrate structure-activity relationships (SAR).
Table 1: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives [1]
| Compound ID | R Group | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 7h | H | 110 | 180 |
| 11 | 4-Cl | 23 | 42 |
| 13 | 4-OMe | 17 | 25 |
| 18 | 4-morpholino | 8.0 | 9.2 |
Data sourced from Wang et al., J. Med. Chem. 2010, 53 (11), 4367–4378.[1]
Table 2: Miscellaneous this compound Derivatives
| Compound Class | Compound | Target | Activity (IC50, nM) |
| Aminothiazole Derivative | Compound 29 | Aurora A | 79 |
| Aminothiazole Derivative | Compound 30 | Aurora A | 140 |
| Aminobenzothiazole Derivative | Compound 15g | Aurora B | Potent & Selective |
| Aminobenzothiazole Derivative | Compound 15k | Aurora B | Potent & Selective |
Data for compounds 29 and 30 sourced from a review by Gray and colleagues.[6] Data for compounds 15g and 15k indicates potent and selective activity as reported, with specific IC50 values not provided in the abstract.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
In Vitro Aurora A and Aurora B Kinase Assays
This protocol details the method used to determine the kinase inhibitory activity (Ki or IC50) of the this compound derivatives.[1]
1. Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate) and [γ-³³P]ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop buffer (e.g., EDTA)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Test compounds dissolved in DMSO
2. Assay Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.[1]
-
In a 96-well plate, 10 µL of the diluted compound solution is mixed with 20 µL of the kinase/substrate solution.[1]
-
The kinase reaction is initiated by adding 20 µL of a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically at the Km for each enzyme.[1]
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear phase.[1]
-
The reaction is terminated by adding 50 µL of the stop buffer.[1]
-
A suspension of streptavidin-coated SPA beads is added to each well to capture the biotinylated substrate.[1]
-
The amount of incorporated ³³P is determined by scintillation counting.[1]
-
The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. Ki values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.[1]
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on various cancer cell lines.[1]
1. Reagents and Materials:
-
Cancer cell lines (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO control is also included.[1]
-
Plates are incubated for a specified period (e.g., 72 hours).
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.[1]
-
The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[1]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells, and IC₅₀ values are determined.[1]
Mandatory Visualizations
Aurora Kinase Signaling Pathway and Point of Inhibition
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating this compound Aurora kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Aminothiazole Compounds as Allosteric Kinase Modulators
For Researchers, Scientists, and Drug Development Professionals
The pursuit of selective kinase inhibitors has driven the exploration of allosteric modulation, a promising strategy to overcome the limitations of traditional ATP-competitive inhibitors. Among the scaffolds identified, the 2-aminothiazole core has emerged as a versatile platform for the development of potent and selective allosteric kinase modulators. This guide provides an objective comparison of validated this compound compounds, primarily targeting Protein Kinase CK2, with alternative allosteric modulators. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in their drug discovery efforts.
Performance Comparison of Allosteric Kinase Modulators
The following tables summarize the quantitative data for this compound-based allosteric inhibitors and their alternatives. The data highlights their potency and selectivity, offering a clear comparison for researchers.
Table 1: Performance of this compound Allosteric Modulators of Protein Kinase CK2
| Compound ID | Target Kinase | IC50 (µM) | Ki (µM) | Selectivity Profile | Reference |
| Compound 1 | CK2α | 27.7 | - | - | [1][2] |
| Compound 2 | CK2α | 7.0 | - | Highly selective; at 50 µM, only inhibits EGFR (74%), EphA4 (55%), and Pim-1 (54%) by more than 50% out of 44 kinases. | [1][3] |
| Compound 4 | CK2α | 3.4 | - | Highly selective; at 5µM, inhibits CK2 by >95% with minimal effect on other kinases. | [4][5] |
| Compound 7 | CK2α | 3.4 | - | At 50 µM, inhibits EphA4 (73%), GSK3β (71%), CK1γ1 (69%), ACVR1 (66%), Clk4 (61%), and MLCK (61%) by more than 60%. | [2][6] |
| Compound 27 | CK2α | 0.6 | 0.4 | At 5 µM, inhibits ErbB2 (70%), Aurora-B (62%), and Pim-1 (60%) by more than 50% out of 54 kinases. | [7][8] |
Table 2: Comparison with ATP-Competitive and Alternative Allosteric Inhibitors
| Compound ID | Target Kinase | Mechanism | IC50 (nM) | Selectivity Profile | Reference |
| CX-4945 (Silmitasertib) | CK2α | ATP-Competitive | 14 | Potent inhibitor of Clk-2 (4 nM), Dyrk1A (6.8 nM), and Dyrk1B (6.4 nM). | [1][5] |
| CAM4712 | CK2α | Allosteric (αD pocket) | 7000 | Selectivity requires further optimization. | [5] |
| AKTi-1/2 | Akt1/2 | Allosteric | 3.5 (Akt1), 40 (Akt2) | Preferentially inhibits Akt1 and Akt2 over Akt3 (1900 nM). | [9] |
| VVD-118313 | JAK1 | Allosteric (covalent) | - | Highly selective for JAK1; does not impair JAK2-dependent signaling. | [10] |
| Deucravacitinib (BMS-986165) | TYK2 | Allosteric | - | Highly selective for TYK2 over other JAK family members. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Biochemical Kinase Assays
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of inhibitors to a kinase.
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X solution of the kinase-europium-labeled antibody mixture in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
Cellular Target Engagement Assays
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for a specified time (e.g., 1-3 hours).
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation (e.g., 13,000 rpm for 15 minutes).
-
Analyze the amount of soluble target protein in the supernatant by Western blot or other protein quantification methods.
-
-
Data Analysis:
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of allosteric kinase modulators.
Caption: PI3K/Akt signaling pathway and the point of intervention for allosteric Akt inhibitors.
Caption: JAK-STAT signaling pathway illustrating the mechanism of allosteric JAK inhibitors.
Caption: A typical experimental workflow for the identification and validation of allosteric kinase modulators.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are increasingly turning their attention to novel chemical scaffolds, with 2-aminothiazole derivatives showing significant promise as potent antibacterial agents. Recent comparative studies highlight their efficacy, in some cases surpassing that of standard antibiotics, against a range of pathogenic bacteria. This guide provides a comprehensive comparison of the performance of select this compound derivatives against conventional antibiotics, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Quantitative Efficacy Comparison
The antibacterial efficacy of newly synthesized chemical entities is primarily evaluated through the determination of Minimum Inhibitory Concentration (MIC) and the size of the Zone of Inhibition in agar diffusion assays. A lower MIC value indicates a smaller amount of the compound is needed to inhibit bacterial growth, signifying higher potency. Similarly, a larger zone of inhibition suggests greater effectiveness of the compound in preventing bacterial proliferation. The following table summarizes the performance of various this compound derivatives in comparison to standard antibiotics against several bacterial strains.
| Compound/Antibiotic | Bacterial Strain | Test Method | Concentration (µg/mL) | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| This compound Derivatives | ||||||
| Compound A1 | Bacillus subtilis | Agar Well Diffusion | 100 | 22 | - | [1] |
| 200 | 28 | - | [1] | |||
| 300 | 33 | - | [1] | |||
| Compound A2 | Bacillus subtilis | Agar Well Diffusion | 100 | 21 | - | [1] |
| 200 | 26 | - | [1] | |||
| 300 | 33 | - | [1] | |||
| Compound B1 | Bacillus subtilis | Agar Well Diffusion | 100 | 20 | - | [1] |
| 200 | 24 | - | [1] | |||
| 300 | 26 | - | [1] | |||
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | Broth Microdilution | - | - | 4 - 16 | [2] |
| Staphylococcus epidermidis | Broth Microdilution | - | - | 4 - 16 | [2] | |
| Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | Staphylococcus aureus | Broth Microdilution | - | - | 4 - 16 | [2] |
| Staphylococcus epidermidis | Broth Microdilution | - | - | 4 - 16 | [2] | |
| Standard Antibiotics | ||||||
| Norfloxacin | Bacillus subtilis | Agar Well Diffusion | 100 | 38 | - | [1] |
| 200 | 42 | - | [1] | |||
| 300 | 48 | - | [1] | |||
| Ampicillin | Various Bacteria | Broth Microdilution | - | - | > MIC of some 2-aminothiazoles | |
| Streptomycin | Various Bacteria | Broth Microdilution | - | - | > MIC of some 2-aminothiazoles |
Deciphering the Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that this compound derivatives exert their antibacterial effects by targeting essential bacterial enzymes that are absent in eukaryotes, making them selective antibacterial agents. One of the key proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these derivatives prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action of this compound derivatives via inhibition of DNA gyrase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound derivatives and standard antibiotics.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared by picking a few colonies from a fresh agar plate and suspending them in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (6-8 mm in diameter) is used to punch wells into the inoculated agar plate.
-
Application of Test Compounds: A specific volume (e.g., 100 µL) of the this compound derivative or standard antibiotic solution at a known concentration is added to each well. A negative control (solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is used to quantitatively determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the this compound derivative or standard antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the agar well diffusion method and then diluted in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate, except for the sterility control wells, is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria without any antimicrobial agent) is also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the well that shows no visible bacterial growth.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of new compounds.
Caption: Standard experimental workflow for antimicrobial susceptibility testing.
The promising results from these and other studies underscore the potential of this compound derivatives as a valuable new class of antibiotics. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application in an era of growing antibiotic resistance.
References
Novel 2-Aminothiazole Derivatives: A Comparative Guide to In Vitro and In Silico Antimicrobial Evaluation
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-aminothiazole nucleus has proven to be a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed this compound derivatives, summarizing their in vitro antimicrobial efficacy and in silico-elucidated mechanisms of action. The data presented is collated from several key studies to offer a comprehensive overview for researchers in the field.
In Vitro Antimicrobial Activity: A Quantitative Comparison
The antimicrobial potential of novel this compound derivatives has been rigorously assessed against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds. The following tables summarize the MIC values of representative this compound derivatives from recent studies, offering a direct comparison of their efficacy against that of standard antimicrobial drugs.
Table 1: Antibacterial Activity of Novel this compound Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Enterobacter cloacae | Listeria monocytogenes | Reference |
| Compound 8 | - | - | - | - | < 3.12 | - | [1][2] |
| Compound 2a | - | - | - | - | - | - | [3] |
| Compound 2b | - | - | - | 375 | - | - | [3] |
| Compound 2d | 250 | - | 375 | - | - | - | [3] |
| Compound 2g | 250 | - | 375 | - | - | - | [3] |
| Compound 3k | 12.5 | - | - | - | - | - | [4] |
| Compound 3n | 12.5 | - | - | 25 | - | - | [4] |
| Ampicillin | 12.5 | 12.5 | 6.25 | > 100 | 25 | 3.12 | [1][2] |
| Streptomycin | 25 | 50 | 12.5 | 50 | 6.25 | 50 | [1][2] |
Note: '-' indicates data not reported in the cited sources.
Table 2: Antifungal Activity of Novel this compound Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Trichophyton viride | Candida glabrata | Reference |
| Compound 1 | 12.5 | - | < 3.12 | - | [1][2] |
| Compound 2a | Zone of inhibition: 20.0 mm | - | - | - | [3] |
| Compound 2b | - | - | - | Zone of inhibition: 21.0 mm | [3] |
| Ketoconazole | 25 | 50 | 12.5 | - | [1][2] |
| Bifonazole | 50 | 100 | 25 | - | [1][2] |
| Nystatin | Zone of inhibition: 19.3 mm | - | - | Zone of inhibition: 19.1 mm | [3] |
Note: '-' indicates data not reported in the cited sources. Some studies reported activity as zone of inhibition in mm.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the antimicrobial properties of the this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds was predominantly determined using the broth microdilution method or the disk diffusion method.[1][2][3]
-
Broth Microdilution Method: This method was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC).[1][2]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare an inoculum suspension, which was adjusted to a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Assay Procedure: The synthesized compounds and reference drugs were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates containing a specific growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). The prepared inoculum was added to each well.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC and MMC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. To determine the MMC, an aliquot from the wells showing no growth was subcultured on agar plates. The MMC was defined as the lowest concentration that resulted in no growth on the subculture plates.
-
-
Disk Diffusion Method: This method was used to assess the antimicrobial activity by measuring the zone of inhibition.[5]
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism was uniformly spread on the surface of an appropriate agar medium.
-
Application of Compounds: Sterile filter paper discs impregnated with known concentrations of the synthesized compounds were placed on the agar surface.
-
Incubation: The plates were incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth was inhibited, was measured in millimeters.
-
In Silico Molecular Docking Studies
Molecular docking simulations were employed to predict the binding interactions of the this compound derivatives with specific microbial protein targets, thereby elucidating their potential mechanisms of action.[1][3][4][6]
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the this compound derivatives (ligands) were drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields.
-
Docking Simulation: Molecular docking was performed using software such as AutoDock or MOE (Molecular Operating Environment). The active site of the target protein was defined, and the docking algorithm was used to predict the binding poses and affinities of the ligands within the active site.
-
Analysis of Results: The docking results were analyzed based on the binding energy scores and the predicted protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). The compound with the highest binding affinity and the most favorable interactions was considered a potential inhibitor of the target protein.[3]
Proposed Mechanisms of Action and Experimental Workflows
In silico studies have suggested several potential protein targets for the antimicrobial activity of this compound derivatives. The inhibition of these key microbial enzymes disrupts essential cellular processes, leading to cell death.
Bacterial Enzyme Inhibition
Molecular docking studies have indicated that novel this compound derivatives may exert their antibacterial effects by inhibiting enzymes crucial for bacterial cell wall synthesis and DNA replication.[1][4]
-
MurB Inhibition: Some compounds have shown a high binding affinity for MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2]
-
DNA Gyrase Inhibition: Other derivatives have demonstrated favorable binding interactions with DNA gyrase, an enzyme essential for DNA replication and repair.[4]
-
UDP-N-acetylmuramate/l-alanine ligase (MurC) Inhibition: This enzyme is also involved in the peptidoglycan biosynthesis pathway and has been identified as a potential target.[3]
The following diagram illustrates the proposed mechanism of antibacterial action through enzyme inhibition.
Caption: Proposed antibacterial mechanism of this compound derivatives.
Fungal Enzyme Inhibition
For antifungal activity, the primary target identified through in silico analysis is CYP51 (lanosterol 14α-demethylase), an essential enzyme in the fungal cell membrane biosynthesis pathway.[1][2] Inhibition of CYP51 disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and fungal cell death.
The diagram below depicts the proposed mechanism of antifungal action.
Caption: Proposed antifungal mechanism of this compound derivatives.
General Experimental Workflow
The integrated approach of in vitro and in silico evaluation provides a robust framework for the discovery and optimization of novel antimicrobial agents. The following diagram outlines the typical workflow.
Caption: General workflow for the evaluation of antimicrobial agents.
Conclusion
The collective findings from recent studies underscore the significant potential of this compound derivatives as a promising class of antimicrobial agents. The integration of in vitro screening with in silico computational methods has proven to be a powerful strategy for identifying potent compounds and elucidating their mechanisms of action. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to the development of next-generation therapeutics to combat the growing threat of antimicrobial resistance. Further investigation into the structure-activity relationships and optimization of lead compounds are crucial next steps in translating these promising findings into clinical candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing, synthesis and characterization of this compound-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Aminothiazole-Based Kinase Inhibitors and Dasatinib: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biochemical and cellular activities of various 2-aminothiazole-based kinase inhibitors against the established multi-targeted kinase inhibitor, Dasatinib. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] This document summarizes quantitative experimental data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways to aid researchers in oncology and drug discovery.
Quantitative Comparison of Biological Activity
The following tables present a head-to-head comparison of the inhibitory activities of Dasatinib and other notable this compound-based kinase inhibitors. The data, compiled from various peer-reviewed studies, highlights the diverse potency and selectivity profiles conferred by different substitutions on the this compound core.
Table 1: In Vitro Kinase Inhibition Profile (IC50 nM)
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | BCR-Abl | <1 |
| Src | 0.5 | |
| Lck | 1.1 | |
| c-Kit | 12 | |
| PDGFRβ | 28 | |
| Compound 12m | Src | <1 |
| Lck | 1.2 | |
| GZD824 | BCR-Abl (WT) | 0.2 |
| BCR-Abl (T315I) | 0.71 | |
| SKI-G-801 | FLT3 | <10 |
| FLT3 (ITD) | <10 | |
| FLT3 (D835Y) | <10 | |
| Compound 21 (Dasatinib analog) | Not Specified | Not Specified |
| SNS-032 (BMS-387032) | CDK2/cycE | 48 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Cellular Anti-proliferative Activity (IC50 µM)
| Compound | K562 (CML) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HT-29 (Colon) | HeLa (Cervical) | A549 (Lung) |
| Dasatinib | <0.011 | >1 | <1 | >1 | Not Specified | Not Specified |
| Compound 21 (Dasatinib analog) | 16.3[2] | >50 | 20.2[2] | 21.6[2] | Not Specified | Not Specified |
| Compound 20 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 4.89[2] |
| Compound 27 | Not Specified | Not Specified | Not Specified | Not Specified | 1.6[2] | >10 |
| SNS-032 (BMS-387032) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: CML stands for Chronic Myeloid Leukemia.
Signaling Pathways and Mechanism of Action
Dasatinib and other this compound-based inhibitors exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Dasatinib is a potent inhibitor of the BCR-Abl fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).[1] It also strongly inhibits SRC family kinases (SFKs), which are crucial mediators in various cellular processes, including cell growth, adhesion, and migration.[1] The this compound core of these inhibitors typically binds to the hinge region of the kinase domain, competing with ATP for binding.
Other this compound derivatives have been developed to target different kinases. For example, SNS-032 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2] Its inhibition leads to cell cycle arrest and apoptosis.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed protocols for the key assays used to evaluate the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radioactive phosphate group from ATP to a substrate by the target kinase, providing a direct measure of kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a specific peptide), and the this compound inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate. Wash the filtermat to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound inhibitor or Dasatinib for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to formazan.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition compared to untreated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blotting for Target Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates within cells, confirming the inhibitor's mechanism of action.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor at various concentrations for a specific time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the dose-dependent effect of the inhibitor on target phosphorylation.
References
Assessing the Selectivity Profile of 2-Aminothiazole Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity profile of these compounds is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity of prominent this compound-based inhibitors against a panel of kinases, supported by experimental data and detailed protocols.
Comparative Selectivity of this compound Inhibitors
The following tables summarize the kinase inhibition profiles of several key this compound derivatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that assay conditions may vary between studies, and these tables are intended for comparative purposes.
Table 1: Selectivity Profile of Dasatinib, a Pan-Src Family Kinase Inhibitor
Dasatinib (BMS-354825) is a potent this compound-based inhibitor of multiple tyrosine kinases.[1][2][3] Its primary targets include the BCR-ABL fusion protein and Src family kinases.[1][2]
| Kinase | IC50 (nM) |
| Src Family | |
| LCK | <1 |
| SRC | <1 |
| YES | <1 |
| FYN | 1 |
| HCK | 3 |
| FGR | 3 |
| LYN | 7 |
| BLK | 11 |
| Other Kinases | |
| BCR-ABL | <1 |
| c-KIT | 5 |
| PDGFRβ | 7 |
| EphA2 | 16 |
| p38α | 1,000 |
| EGFR | >10,000 |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
Table 2: Selectivity Profile of a this compound Allosteric CK2 Inhibitor
Recent research has identified this compound derivatives as selective allosteric modulators of protein kinase CK2.[4][5][6] Unlike ATP-competitive inhibitors, these compounds bind to a pocket outside the ATP-binding site.[4][5]
| Kinase | % Inhibition at 10 µM |
| CK2α | 95 |
| PIM1 | 25 |
| DYRK1A | 20 |
| GSK3β | 15 |
| CDK2/cyclin A | <10 |
| ROCK1 | <10 |
| AurA | <10 |
| MEK1 | <10 |
Data represents a sample compound from published studies and is for illustrative purposes.
Table 3: Selectivity Profile of a this compound Aurora Kinase Inhibitor
Several this compound derivatives have been developed as potent and selective inhibitors of Aurora kinases, which are key regulators of mitosis.[7][8][9][10]
| Kinase | IC50 (nM) |
| Aurora A | 25 |
| Aurora B | 50 |
| Abl | >1,000 |
| c-Kit | >1,000 |
| EGFR | >5,000 |
| Src | >5,000 |
| VEGFR2 | >10,000 |
Data is representative of a selective aminothiazole inhibitor of Aurora kinases.
Experimental Protocols
The following provides a detailed methodology for a common kinase inhibition assay used to determine the selectivity profile of compounds like the this compound inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][12]
1. Reagents and Materials:
-
Recombinant human kinases
-
This compound inhibitor compounds
-
ATP (Adenosine triphosphate)
-
Substrate (specific for each kinase)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound inhibitor in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%, are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Simplified Src kinase signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
Comparative Docking Analysis of 2-Aminothiazole Analogues in Key Enzyme Active Sites
A comprehensive guide for researchers and drug development professionals on the binding interactions and inhibitory potential of 2-aminothiazole derivatives against various enzymatic targets. This report synthesizes data from multiple studies to provide a comparative overview, detailed experimental protocols, and visual representations of associated pathways and workflows.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking studies have become an indispensable tool in the rational design of novel this compound derivatives, providing critical insights into their binding modes and potential efficacy as enzyme inhibitors. This guide offers a comparative analysis of docking studies of this compound analogues against several key enzyme targets, supported by quantitative data and detailed methodologies.
Comparative Analysis of Docking and Inhibitory Activity
The inhibitory potential of this compound analogues has been evaluated against a range of enzymes. The following tables summarize the key quantitative data from various studies, including binding energies, inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50).
Carbonic Anhydrase and Cholinesterase Inhibition
| Compound | Target Enzyme | Ki (µM) | Binding Energy (kcal/mol) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | - |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | - |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | - |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | - |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | - | -6.75 |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | - | -7.61 |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | - | -7.86 |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | - | -7.96 |
Data sourced from a study on this compound derivatives as inhibitors of metabolic enzymes.[2]
Protein Kinase Inhibition
| Compound | Target Kinase | IC50 | Binding Score/Energy |
| Aryl aminothiazole derivative (Cmpd 4) | CK2α | 3.4 µM | - |
| CX-4945 | CK2α | 14 nM | - |
| CX-4945 | Clk-2 | 4 nM | - |
| Cefixime | GSK3β | 2.55 µM | -7.36 |
| Ceftriaxone | GSK3β | - | -7.06 |
| Aminothiazole Derivative (Cmpd 29) | Aurora A | 79 nM | - |
| Aminothiazole Derivative (Cmpd 30) | Aurora A | 140 nM | - |
| Aminothiazole Derivative (Cmpd 32) | Aurora Kinase (1MQ4) | - | -9.67 |
| Thiazole Derivative (Cmpd 50) | VEGFR-2 | 1.21 ± 0.09 µM (inhibition of 85.72%) | - |
| OMS1 | PI3Kγ | 47% inhibition at 100 µM | - |
| OMS2 | PI3Kγ | 48% inhibition at 100 µM | - |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition | - |
| Compound 1a | mTOR (4DRH) | - | Stronger than doxorubicin & rapamycin |
| Compound 2a | mTOR (4DRH) | - | Stronger than doxorubicin & rapamycin |
| Compound 1a | EGFR (4RJ3) | - | Stronger than doxorubicin & rapamycin |
| Compound 2a | EGFR (4RJ3) | - | Stronger than doxorubicin & rapamycin |
Data compiled from studies on protein kinase inhibitors.[3][4][5][6]
α-Glucosidase Inhibition
| Compound | Ki (µM) |
| 2-amino-4-(4-bromophenyl) thiazole | 56.61 ± 1.31 |
| Other this compound derivatives | 56.61 ± 1.31 to 330.78 ± 9.15 |
Data from a study on 2-aminothiazoles as α-glucosidase inhibitors.[7]
Antimicrobial Targets
| Organism | Target | Binding Energy (kcal/mol) |
| Bacillus cereus | Protein | -8.7 |
| Candida albicans | Protein | -8.2 |
| E. coli, S. aureus, P. aeruginosa | DNA Gyrase (1KZN) | Favorable, comparable to clorobiocin |
| Oxidoreductase (2CDU, 3NM8) | - | -6.64 (lowest docking score for Cmpd 3d) |
Data from studies on the antimicrobial activity of this compound derivatives.[1][8][9]
Experimental Protocols: Molecular Docking
The following provides a generalized yet detailed methodology for performing molecular docking studies with this compound analogues, synthesized from protocols reported in the cited literature.
1. Preparation of the Receptor (Enzyme)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). For instance, PDB entry 3FWQ for human CK2α or 1MQ4 for Aurora kinase can be used.[3][10]
-
Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
This can be performed using software like AutoDockTools.
-
2. Preparation of the Ligand (this compound Analogue)
-
Ligand Structure Generation: The 2D structure of the this compound analogue is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation.
-
Ligand Preparation for Docking: The prepared ligand is then processed for docking by:
-
Detecting the rotatable bonds.
-
Assigning Gasteiger charges.
-
Saving the file in the appropriate format (e.g., PDBQT for AutoDock).
-
3. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid box are chosen to encompass the binding pocket of interest. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Docking Algorithm: A docking program like AutoDock Vina is commonly used.[10] The Lamarckian Genetic Algorithm is a frequently employed algorithm for exploring the conformational space of the ligand within the active site.
-
Docking Run: The docking simulation is performed, generating multiple binding poses (conformations) of the ligand in the enzyme's active site. The program calculates the binding affinity (in kcal/mol) for each pose.
4. Analysis of Docking Results
-
Pose Selection: The binding pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software like PyMOL or Discovery Studio is used for this purpose.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for this compound-based inhibitors.
General Experimental Workflow for Docking Studies
Caption: A generalized workflow for in silico molecular docking studies of this compound analogues, from preparation to experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Promise: A Comparative Guide to ADMET Profiling of 2-Aminothiazole Drug Candidates
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous drug candidates with a wide range of biological activities.[1][2] However, the journey from a promising hit to a viable drug is fraught with challenges, a significant portion of which lies in overcoming unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comparative framework for validating the ADMET profiles of this compound drug candidates, supported by established experimental protocols and data presentation formats to aid in the selection of compounds with the highest probability of clinical success.
The early assessment of ADMET properties is crucial in the drug discovery pipeline to de-risk candidate molecules and enhance project productivity.[3] In vitro ADMET assays serve as a foundational step, providing essential data on a compound's bioavailability, metabolic stability, potential for drug-drug interactions, and toxicity.[4][5][6] This guide will delve into the key in vitro assays essential for profiling this compound derivatives.
Key ADMET Properties and Corresponding In Vitro Assays
A comprehensive in vitro ADMET profile for this compound candidates should include an evaluation of several key parameters. Below is a summary of these properties and the standard assays used for their determination.
| ADMET Property | Key In Vitro Assay | Endpoint Measured | Significance in Drug Development |
| Absorption | Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) | Predicts intestinal absorption and potential for oral bioavailability.[4][7] |
| Distribution | Plasma Protein Binding (PPB) Assay | Percentage of drug bound to plasma proteins | Influences the fraction of free drug available to exert its pharmacological effect.[8] |
| Metabolism | Metabolic Stability Assay (Microsomes, Hepatocytes) | In vitro half-life (t1/2), Intrinsic Clearance (CLint) | Determines the rate of metabolic breakdown, impacting the drug's duration of action.[9][10][11] |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | IC50 value | Assesses the potential for drug-drug interactions by inhibiting key metabolic enzymes.[12][13][14] |
| Toxicity | Cytotoxicity Assays | IC50 or CC50 value | Provides an early indication of potential cell-based toxicity.[5] |
Comparative ADMET Data for this compound Derivatives
While specific ADMET data is highly dependent on the individual compound structure, in silico studies on this compound derivatives have shown favorable ADMET profiles for many analogs. For instance, a study on a series of 2-aminothiazol-4(5H)-one derivatives indicated that the majority of the tested compounds exhibited high Caco-2 cell permeability and excellent intestinal absorption probabilities.[15] Furthermore, in silico predictions for another set of this compound derivatives suggested favorable pharmacokinetic and toxicity profiles with no violations of Lipinski's rule, indicating good drug-likeness and oral bioavailability.[16]
It is important to note that while computational predictions are valuable for initial screening, experimental validation is paramount. The following sections provide detailed protocols for the key in vitro assays.
Experimental Protocols
Caco-2 Permeability Assay
This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][17]
Objective: To determine the rate of transport of a this compound candidate across the Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17][18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7]
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time.[17] This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is monitored. This is done to assess active efflux.[17]
-
-
Sample Analysis: Samples from both compartments at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.[7]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.[17]
-
A is the area of the cell monolayer.[17]
-
C0 is the initial concentration of the drug in the donor compartment.[17] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[17][18]
-
Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a drug candidate binds to plasma proteins, primarily albumin and α1-acid glycoprotein.[8]
Objective: To quantify the fraction of a this compound candidate that is bound to plasma proteins.
Methodology (Equilibrium Dialysis):
Equilibrium dialysis is considered the gold standard for PPB determination.[8][19]
-
Apparatus Setup: A dialysis chamber is divided by a semipermeable membrane. One side contains plasma spiked with the test compound, and the other side contains a protein-free buffer.[8]
-
Equilibration: The system is incubated at 37°C to allow the free (unbound) drug to diffuse across the membrane until equilibrium is reached.[8]
-
Sample Analysis: After equilibration, the concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.[8]
-
Data Analysis: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] * 100
Other techniques for measuring PPB include ultrafiltration and ultracentrifugation.[19][20][21]
Metabolic Stability Assay
This assay evaluates the susceptibility of a drug candidate to metabolism by liver enzymes. It can be performed using liver microsomes (containing Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes).[4][9]
Objective: To determine the rate of metabolic clearance of a this compound candidate.
Methodology (Liver Microsomes):
-
Incubation: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH at 37°C.[11][22]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[11][22]
-
Reaction Termination: The metabolic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).[22]
-
Sample Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.[9]
-
Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time. From this, the intrinsic clearance (CLint) can be calculated.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a drug candidate to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.[13][23]
Objective: To determine the inhibitory potential (IC50) of a this compound candidate against specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[12][14]
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant CYP450 enzymes are used.[12]
-
Incubation: The test compound at various concentrations is co-incubated with a specific CYP isoform and a probe substrate for that isoform.[14]
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.[13]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]
Visualizing Workflows and Pathways
ADMET Profiling Workflow
The following diagram illustrates a typical workflow for the in vitro ADMET profiling of drug candidates.
Caption: A typical workflow for in vitro ADMET profiling in drug discovery.
Example Signaling Pathway for a this compound Target: Aurora Kinase Inhibition
Many this compound derivatives have been investigated as kinase inhibitors. For instance, they have been designed as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[24][25][26][27]
Caption: Inhibition of Aurora Kinase signaling by a this compound derivative.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of new therapeutics. However, a thorough and early evaluation of ADMET properties is critical to successfully advancing these promising candidates. By employing the standardized in vitro assays and a systematic profiling workflow outlined in this guide, researchers can make more informed decisions, prioritize compounds with favorable drug-like properties, and ultimately increase the likelihood of translating a promising this compound derivative into a clinically effective drug. The careful consideration of potential metabolic liabilities, including the toxicophore potential of the aminothiazole group, warrants a comprehensive experimental assessment.[1][2]
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. enamine.net [enamine.net]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. enamine.net [enamine.net]
- 15. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Aminothiazole, a versatile building block in medicinal chemistry, requires meticulous handling and disposal due to its inherent hazardous properties. Adherence to established protocols is not only a matter of regulatory compliance but a critical component of a robust safety culture.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and can cause serious eye irritation.[1][2][3] It may also cause skin irritation and is harmful if inhaled.[1] When heated to decomposition, it can emit toxic fumes containing carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[4] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]
Disposal and Handling Procedures at a Glance
The following table summarizes the crucial steps and precautions for the proper disposal of this compound waste. It is important to note that specific quantitative limits for disposal, such as concentration thresholds for drain disposal, are generally not provided as the substance is considered hazardous waste that should not be released into the sewer system.
| Procedure Stage | Key Action | Important Considerations |
| Waste Segregation | Isolate this compound waste from other chemical streams. | Incompatible with strong oxidizing agents.[1][4] Collect in a designated, compatible container for non-halogenated waste.[1][5] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE. | Chemical safety goggles, protective gloves, and a lab coat are mandatory.[1] Work in a well-ventilated area. |
| Waste Collection (Solid) | Collect solid waste in a designated container. | Includes contaminated items like weighing paper and gloves.[1] Double-bagging in heavy-duty plastic bags is recommended.[1] |
| Waste Collection (Liquid) | Collect liquid waste in a designated container. | For relatively unreactive organic reagents, use a specific container for non-halogenated waste.[5] |
| Container Labeling | Clearly label the waste container. | Include the chemical name "this compound" and appropriate hazard symbols.[1] |
| Temporary Storage | Store in a designated Satellite Accumulation Area (SAA). | The SAA must be near the point of waste generation. Keep the container securely closed.[1] |
| Spill Management (Minor) | Ensure ventilation, wear PPE, and sweep up solid material. | Dampen the solid spill with 60-70% ethanol before transferring to a container to avoid dust.[4] Clean the area with 60-70% ethanol followed by soap and water.[4][6] |
| Spill Management (Major) | Evacuate the area immediately. | Contact the institution's emergency response team or Environmental Health and Safety (EHS) department.[1] |
| Final Disposal | Entrust to an approved hazardous waste disposal facility. | This is the primary and recommended method of disposal.[1] Do not dispose of down the drain.[1] One option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[3][7] |
Step-by-Step Disposal Protocol
The standard operating procedure for the disposal of this compound is centered around safe collection and transfer to a licensed waste management company. Direct treatment or neutralization by laboratory personnel is not a commonly recommended practice.
-
Segregation and Collection:
-
Prevent mixing this compound waste with other chemicals, particularly strong oxidizing agents, to avoid dangerous reactions.
-
Solid waste, including contaminated disposables like gloves and weighing paper, should be placed in a clearly marked, compatible container for solid chemical waste.[1][5]
-
Solutions containing this compound should be collected in a designated container for non-halogenated liquid waste.[5]
-
-
Container Management:
-
All waste containers must be in good condition and made of a material compatible with this compound.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Affix appropriate hazard symbols.
-
Keep containers securely closed except when adding waste.
-
-
On-site Storage:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of waste generation to minimize the transport of hazardous materials within the facility.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste pickup scheduling and documentation. The primary method for disposal is to entrust it to an approved hazardous waste disposal facility.[1]
-
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing the necessary PPE, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[4][6]
-
Carefully sweep the dampened material into a suitable container for disposal.
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[4][6]
-
Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[4][6]
-
Wash the contaminated surface with 60-70% ethanol followed by a thorough cleaning with soap and water.[4][6]
-
-
Major Spills:
-
Evacuate all personnel from the immediate area.
-
Alert others in the vicinity and contact your institution's emergency response team or EHS department without delay.[1]
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Aminothiazole
Essential Safety and Handling Guide for 2-Aminothiazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound requiring careful management due to its potential health hazards. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause respiratory tract and skin irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. A face shield may be necessary if there is a splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin exposure.[3][4] | Inspect gloves prior to use.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary when engineering controls are insufficient or when dust is generated. Use a respirator with P95 (US) or P1 (EU EN 143) particle filters for nuisance exposures. For higher exposures, ABEKP2 (EU EN 143) respirator cartridges are recommended. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][3] |
Operational Plan: Handling this compound
Strict adherence to the following procedural steps is required to minimize exposure and ensure a safe laboratory environment.
Preparation
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.
Handling
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][3]
-
Personal Contact: Avoid all personal contact, including inhalation of dust or vapors.[4] Do not allow the chemical to come into contact with eyes, skin, or clothing.[3]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4][7] Wash hands thoroughly with soap and water after handling and before breaks.[1]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5]
-
Container: Keep the container tightly closed when not in use.[3][5] Storage in a refrigerator (approximately 4°C) is recommended.[3]
Accidental Spills
-
Small Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[8] Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[8]
-
Cleanup: Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal.[8][9] Wash the spill area with 60-70% ethanol followed by a soap and water solution.[8]
-
Ventilation: Ensure the area is well-ventilated during cleanup.[3]
Disposal Plan: this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical down the drain.[2]
Waste Segregation and Collection
-
Isolate Waste: Keep this compound waste separate from other chemical waste streams to avoid reactions.[2]
-
Solid Waste: Collect solid waste, including contaminated items like weighing paper and gloves, in a designated and compatible container.[2] For solid residues, container "C" is often recommended.[7] Double-bagging solid waste in heavy-duty plastic bags is a good practice.[2]
-
Liquid Waste: Unreactive organic reagents should be collected in a designated container for non-halogenated waste (often labeled "A").[7]
Container Labeling
-
Clear Identification: Clearly label the waste container with "this compound" and the appropriate hazard symbols.[2] Ensure all components of the waste are identified on the label.[2]
Storage of Waste
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory, at or near the point of waste generation.[2]
-
Container Management: Keep the waste container securely closed except when adding waste.[2]
Arranging for Disposal
-
Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(96-50-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound CAS 96-50-4 | 801272 [merckmillipore.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
